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  • Product: 4-Fluoro-3-(methylsulfamoyl)benzoic acid
  • CAS: 926196-72-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Fluoro-3-(methylsulfamoyl)benzoic Acid in Advanced Drug Discovery

Executive Summary In the landscape of rational drug design, the selection of highly functionalized building blocks dictates the efficiency of downstream library generation. 4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of highly functionalized building blocks dictates the efficiency of downstream library generation. 4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS: 926196-72-7) has emerged as a critical intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) modulators[1]. With a molecular weight of 233.22 g/mol , this compound serves as the foundational scaffold for synthesizing 2-aminobenzenesulfonamide derivatives, which are potent inhibitors of the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1)[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating experimental workflows for both its de novo synthesis and its application in nucleophilic aromatic substitution (SNAr).

Physicochemical Profiling & Structural Causality

The architecture of 4-fluoro-3-(methylsulfamoyl)benzoic acid is not accidental; it is a highly optimized scaffold designed for divergent synthesis and optimal pharmacokinetics.

Table 1: Physicochemical & Identification Properties
PropertyValueCausality / Strategic Significance
CAS Number 926196-72-7Unique identifier for procurement and IP tracking[1],[3].
Molecular Weight 233.22 g/mol Low MW ensures high ligand efficiency when used as a core scaffold[1].
Chemical Formula C8H8FNO4SBalances lipophilicity (F) with aqueous solubility (COOH)[4].
Monoisotopic Mass 233.0158 DaCritical for high-resolution LC-MS validation (ESI-) during QC.
H-Bond Donors 2 (-COOH, -NH)Facilitates strong interactions with target protein transmembrane pockets.
H-Bond Acceptors 4 (O and F atoms)Enhances binding affinity and modulates topological polar surface area.
The Causality of the Substitution Pattern

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable:

  • The Directing Synergy : During synthesis, the starting material (4-fluorobenzoic acid) possesses an ortho/para-directing fluoro group and a meta-directing carboxyl group. These two groups synergistically direct incoming electrophiles exclusively to the 3-position, allowing for perfect regiocontrol during chlorosulfonation.

  • The SNAr Activation : In the final molecule, the fluorine atom at C4 is flanked by two strongly electron-withdrawing groups: the carboxylic acid at C1 (para) and the methylsulfamoyl group at C3 (ortho). This severe electronic depletion makes the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Role in Drug Design (NKCC1 Modulation)

Derivatives synthesized from 4-fluoro-3-(methylsulfamoyl)benzoic acid are primarily utilized to target chloride homeostasis in the brain. Pathological conditions such as Down syndrome, autism spectrum disorders, and epilepsy are often characterized by a depolarizing (excitatory) GABAergic transmission due to elevated intracellular chloride[2].

By substituting the C4-fluorine with various amines, researchers generate 2-aminobenzenesulfonamide derivatives. These molecules selectively inhibit NKCC1, blocking chloride influx. This restores the chloride gradient, allowing GABA-A receptors to hyperpolarize the neuron, thereby normalizing CNS excitability[2].

G A Sulfamoylbenzoic Acid Derivatives B NKCC1 Cotransporter Inhibition A->B Binds Transmembrane Domain C Reduction of Intracellular Cl⁻ B->C Blocks Ion Influx D GABA-A Receptor Hyperpolarization C->D Restores Cl⁻ Gradient E Amelioration of CNS Disorders D->E Normalizes Excitability

Fig 1: Mechanistic pathway of NKCC1 inhibition by sulfamoylbenzoic acid derivatives.

Experimental Workflows: Synthesis & Downstream Functionalization

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to verify causality at every step.

Protocol A: De Novo Synthesis of 4-Fluoro-3-(methylsulfamoyl)benzoic acid
  • Step 1: Synergistic Chlorosulfonation

    • Action: Slowly add 4-fluorobenzoic acid (1.0 eq) to chlorosulfonic acid (5.0 eq) at 0°C to control the initial exotherm. Gradually heat the mixture to 120°C and stir for 16 hours[2].

    • Causality: The thermodynamic heating drives the electrophilic aromatic substitution. The synergistic directing effects of the -F and -COOH groups ensure the chlorosulfonyl group adds exclusively to the 3-position.

    • Self-Validation (IPC): Quench a 10 µL aliquot in ice-water, extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1). The complete disappearance of the starting material and the appearance of a less polar spot confirms conversion to 3-chlorosulfonyl-4-fluorobenzoic acid.

  • Step 2: Regioselective Amidation

    • Action: Pour the cooled reaction mixture onto crushed ice, extract with dichloromethane (DCM), and dry over Na₂SO₄. Slowly add this intermediate to a solution of methylamine (2.0 M in THF, 2.5 eq) maintained strictly at 0°C.

    • Causality: Maintaining 0°C is critical. It prevents the methylamine from acting as a nucleophile at the activated C4-fluoro position (preventing premature SNAr), restricting the reaction strictly to the highly electrophilic sulfonyl chloride.

    • Self-Validation (IPC): Perform LC-MS analysis of the reaction mixture. The sulfonyl chloride mass will be absent, replaced by the [M-H]⁻ peak of 232.0 m/z, confirming the formation of the target without SNAr byproducts.

  • Step 3: Isolation and Quality Control

    • Action: Acidify the mixture with 1M HCl to pH 2, extract with ethyl acetate, wash with brine, and concentrate. Recrystallize the crude product from EtOH/Water.

    • Self-Validation (QC): ¹H NMR (DMSO-d₆) must show a distinct methyl doublet (~2.5 ppm) and a sulfonamide NH exchangeable proton (~7.5 ppm). Purity must exceed 98% via HPLC (UV 254 nm).

G N1 4-Fluorobenzoic Acid N2 Chlorosulfonation (ClSO3H, 120°C) N1->N2 EAS N3 3-Chlorosulfonyl Intermediate N2->N3 IPC: TLC N4 Amidation (CH3NH2, 0°C) N3->N4 Nucleophilic Attack N5 Target Compound (CAS: 926196-72-7) N4->N5 IPC: LC-MS

Fig 2: Step-by-step synthetic workflow and in-process control validation.

Protocol B: Downstream Functionalization via SNAr

To utilize this building block for drug discovery (e.g., synthesizing bumetanide analogs):

  • Action: Dissolve 4-fluoro-3-(methylsulfamoyl)benzoic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO). Add a primary amine (e.g., butylamine, 3.0 eq) and a non-nucleophilic base (DIPEA, 2.0 eq). Heat to 80°C for 12 hours.

  • Causality: The extreme electron deficiency at C4 allows the amine to attack the ring, forming a Meisenheimer complex, followed by the expulsion of the fluoride ion.

  • Self-Validation (IPC): Monitor fluoride ion release via ¹⁹F NMR. The disappearance of the aryl-fluorine signal (~ -105 ppm) definitively proves the completion of the SNAr reaction, yielding a 2-aminobenzenesulfonamide derivative[2].

References

  • [2] Title : Modulators of Intracellular Chloride Concentration (WO2020202072A1) Source : Google Patents URL :

Sources

Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(methylsulfamoyl)benzoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of 4-Fluoro-3-(methylsulfamoyl)benzoic acid, a fluorinated benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 4-Fluoro-3-(methylsulfamoyl)benzoic acid, a fluorinated benzoic acid derivative with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, and explore its promising applications as a versatile building block for novel therapeutics.

Compound Profile: Structure and Physicochemical Properties

4-Fluoro-3-(methylsulfamoyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a methylsulfamoyl group, and a carboxylic acid moiety on the benzene ring imparts unique electronic and steric properties, making it an attractive scaffold for interacting with biological targets.

The definitive structure and key identifiers of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 4-Fluoro-3-(methylsulfamoyl)benzoic acid
CAS Number 926196-72-7[1]
Molecular Formula C₈H₈FNO₄S
Molecular Weight 233.22 g/mol [1]
SMILES String O=C(O)C1=CC=C(F)C(S(=O)(NC)=O)=C1[1]
Predicted XlogP 0.5[2]
Chemical Structure:

Caption: 2D structure of 4-Fluoro-3-(methylsulfamoyl)benzoic acid.

Synthesis Protocol: A Representative Method

Synthesis Workflow

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination A 4-Fluorobenzoic Acid B 4-Fluoro-3-(chlorosulfonyl)benzoic Acid A->B Chlorosulfonic Acid (ClSO3H) C 4-Fluoro-3-(chlorosulfonyl)benzoic Acid D 4-Fluoro-3-(methylsulfamoyl)benzoic acid C->D Methylamine (CH3NH2)

Sources

Foundational

pKa values of the carboxylic acid and sulfonamide groups in 4-Fluoro-3-(methylsulfamoyl)benzoic acid

An In-Depth Technical Guide to the Ionization Constants of 4-Fluoro-3-(methylsulfamoyl)benzoic acid This guide provides a comprehensive analysis of the pKa values for the two key ionizable centers—the carboxylic acid and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ionization Constants of 4-Fluoro-3-(methylsulfamoyl)benzoic acid

This guide provides a comprehensive analysis of the pKa values for the two key ionizable centers—the carboxylic acid and the N-H acidic proton of the sulfonamide group—within the molecule 4-Fluoro-3-(methylsulfamoyl)benzoic acid. Understanding these ionization constants is paramount for professionals in drug development, as pKa dictates critical physicochemical properties such as solubility, membrane permeability, and drug-target interactions, which collectively govern the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate.[1][2]

Structural Analysis and Theoretical pKa Considerations

The molecule 4-Fluoro-3-(methylsulfamoyl)benzoic acid possesses two distinct acidic protons, leading to two separate ionization events. The acidity of each functional group is significantly modulated by the electronic effects of the substituents on the benzene ring.

The Carboxylic Acid Group

The baseline acidity for an unsubstituted benzoic acid is a pKa of approximately 4.2.[3][4] The substituents on the aromatic ring of the target molecule, however, induce strong electronic effects that alter this intrinsic acidity.

  • Inductive and Resonance Effects: The stability of the conjugate base (the carboxylate anion) formed upon deprotonation is the primary determinant of acidity.[5] Electron-withdrawing groups (EWGs) stabilize this negative charge through inductive and/or resonance effects, thereby increasing the acidity and lowering the pKa value.[6][7]

  • Substituent Analysis:

    • 4-Fluoro Group: Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and increasing the acidity.[5][7]

    • 3-(methylsulfamoyl) Group: The sulfamoyl group (-SO₂NHCH₃) is a very strong electron-withdrawing group. The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms, strongly pulls electron density from the aromatic ring. This delocalizes and stabilizes the negative charge of the carboxylate anion, leading to a significant increase in acidity.[6]

Collectively, the presence of two potent electron-withdrawing groups is expected to lower the pKa of the carboxylic acid group to a value significantly below that of unsubstituted benzoic acid.

The Sulfonamide Group

The proton on the nitrogen atom of a sulfonamide (R-SO₂NH-R') is weakly acidic. For arylsulfonamides, this acidity is influenced by the stability of the resulting sulfonamide anion.[8] The electron-withdrawing power of the adjacent sulfonyl group is the primary reason for this acidity, and this effect is further modulated by substituents on the aryl ring.[9]

  • Substituent Analysis:

    • The entire substituted benzoic acid moiety acts as an electron-withdrawing substituent on the sulfonamide group. The fluorine atom and the carboxyl group both pull electron density away from the sulfonamide functional group.

    • This withdrawal of electron density enhances the polarization of the N-H bond and stabilizes the negative charge on the nitrogen atom after deprotonation. This effect leads to a lower pKa for the sulfonamide proton compared to a simple, unsubstituted arylsulfonamide. N-arylsulfonamides can exhibit pKa values ranging from 5.7 to 10.2.[10] Given the strong electron-withdrawing nature of the rest of the molecule, the pKa for this group is anticipated to be on the lower end of this typical range.

Predicted pKa Values

While experimental determination provides the most accurate pKa values, computational prediction models offer a rapid and reliable estimation, crucial in the early stages of drug discovery.[1] These algorithms, such as those available in software like ACD/pKa, Epik, or MoKa, analyze the molecule's structure, accounting for the electronic effects of various functional groups to predict the ionization constants.[11][12][13]

Based on the structural analysis, the following pKa values are predicted for 4-Fluoro-3-(methylsulfamoyl)benzoic acid:

Ionizable GroupPredicted pKaRationale
Carboxylic Acid ~3.0 - 3.5Strong electron withdrawal from both the fluoro and methylsulfamoyl groups significantly increases acidity compared to benzoic acid (pKa ≈ 4.2).
Sulfonamide (N-H) ~8.5 - 9.5The acidity of the N-H proton is enhanced by the electron-withdrawing nature of the substituted aryl ring, but it remains a significantly weaker acid than the carboxylic acid.

Experimental Determination of pKa Values: A Protocol

The gold standard for pKa determination is potentiometric titration.[2][14] This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte while monitoring the pH. The resulting titration curve reveals the pKa values as the points of half-neutralization.[15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) A->B C Prepare Titrant (0.1 M NaOH, standardized) B->C D Purge with N2 Gas C->D E Immerse Electrode in Analyte Solution D->E F Add Titrant in Increments E->F G Record pH and Volume F->G F->G H Continue Past Second Equivalence Point G->H I Plot pH vs. Titrant Volume H->I J Calculate 1st Derivative (dpH/dV) to find Equivalence Points (V1, V2) I->J K Determine pKa1 at V1/2 J->K L Determine pKa2 at V1 + (V2-V1)/2 J->L

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology

Reagents and Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 4-Fluoro-3-(methylsulfamoyl)benzoic acid (accurately weighed)

  • Deionized water, purged with nitrogen

  • Co-solvent if needed for solubility (e.g., methanol or acetonitrile)[16]

  • Potassium chloride (KCl) for maintaining ionic strength[15]

  • Standard pH buffers (e.g., 4.01, 7.00, 10.01)

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa values.[15][17]

  • Analyte Solution Preparation: Accurately weigh a sample of 4-Fluoro-3-(methylsulfamoyl)benzoic acid and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM. If solubility is low, a minimal amount of a co-solvent may be used.[16] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[15]

  • Inert Atmosphere: Place the analyte solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can react with the NaOH titrant and interfere with the accurate determination of the equivalence points.[2][15]

  • Titration: Immerse the calibrated pH electrode in the solution. Begin stirring at a moderate, constant speed. Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.[2]

  • Endpoint Determination: Continue the titration well past the second expected equivalence point, ensuring both buffer regions are fully characterized. The equivalence points are identified as the points of steepest pH change.

Data Analysis:

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • Equivalence Points: The two equivalence points (V₁ and V₂) can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peaks of this plot correspond to the equivalence points.

  • pKa Calculation:

    • The first pKa (pKa₁) corresponds to the ionization of the more acidic carboxylic acid group. It is determined from the pH value at half the first equivalence volume (V₁/2).[15][18]

    • The second pKa (pKa₂) corresponds to the ionization of the weaker sulfonamide N-H acid. It is determined from the pH value at the midpoint between the first and second equivalence points: V₁ + (V₂ - V₁)/2.

Chemical Equilibria

The ionization of 4-Fluoro-3-(methylsulfamoyl)benzoic acid proceeds in two distinct steps, governed by its two pKa values.

Caption: Stepwise deprotonation of the target molecule.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Smith, A. B., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Scribd. (n.d.). Spectrophotometric pKa Determination of Indicators. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Acidity of Carboxylic Acids. Retrieved from [Link]

  • University of Alberta. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • Yılmaz, Ç., & Karakoç, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • ResearchGate. (n.d.). QSPR Prediction of pKa for Benzoic Acids in Different Solvents. Retrieved from [Link]

  • Presti, D. A., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. ART. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. Retrieved from [Link]

  • N'guessan, B. H., et al. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Physical Chemistry Research. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-(methylsulfamoyl)benzoic acid (C8H8FNO4S). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

  • Svanvik, N., et al. (2001). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • University of Wisconsin-River Falls. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2025). N-Arylsulfonamidocalix[19]arenes with narrow pH-responsive binding near neutral pH. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 4-Fluoro-3-(methylsulfamoyl)benzoic Acid: A Technical Guide for Process Optimization

Executive Summary 4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS: 142994-06-7) is a critical intermediate in the synthesis of Rosuvastatin Calcium , a widely prescribed HMG-CoA reductase inhibitor. Its solubility profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS: 142994-06-7) is a critical intermediate in the synthesis of Rosuvastatin Calcium , a widely prescribed HMG-CoA reductase inhibitor. Its solubility profile is the governing factor in reaction yield, impurity rejection during crystallization, and final API purity.

This guide provides a technical framework for understanding the solvation thermodynamics of this compound. It details the experimental protocols for establishing a solubility curve and analyzes the solvent-solute interactions that drive process design in pharmaceutical manufacturing.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

PropertyValue / CharacteristicProcess Implication
Molecular Formula

--
Molecular Weight 233.22 g/mol Moderate molecular size facilitates dissolution in polar solvents.[1]
Functional Groups Carboxylic Acid (-COOH)Sulfonamide (

)Fluorine (-F)
COOH: pH-dependent solubility (high in base).Sulfonamide: H-bond donor/acceptor; enhances solubility in polar aprotic solvents.Fluorine: Increases lipophilicity compared to non-fluorinated analogs.
Predicted pKa ~3.2 - 3.8Solubility is drastically reduced at pH < 3.0 (protonated form).
Physical State White to off-white crystalline solidHigh melting point (>160°C) indicates strong crystal lattice energy, requiring significant solvent interaction to overcome.

Solubility Landscape & Solvent Selection

Based on the structural moieties (polar sulfonamide + acidic carboxyl + lipophilic fluorobenzene), the solubility profile follows a distinct "Like Dissolves Like" hierarchy.

Representative Solubility Ranking

Note: Ranking is based on thermodynamic affinity logic (Hansen Solubility Parameters).

  • High Solubility (Process Solvents):

    • DMSO, DMF, NMP: The sulfamoyl and carboxyl groups interact strongly with these polar aprotic solvents. Used primarily for the coupling reactions (e.g., with pyrimidine cores).

  • Moderate Solubility (Crystallization Solvents):

    • Acetone, Methanol, Ethanol: These solvents disrupt the crystal lattice via hydrogen bonding but have steep temperature-solubility curves, making them ideal for cooling crystallization.

    • Ethyl Acetate:[2] Moderate solubility; often used as an antisolvent or extraction medium.

  • Low Solubility (Antisolvents):

    • Water (Acidic pH): The unionized acid is sparingly soluble.

    • n-Hexane, Heptane, Toluene: The polar nature of the sulfonamide group prevents dissolution in non-polar hydrocarbons.

pH-Dependent Solubility (The "Swing" Effect)

The carboxylic acid moiety allows for a pH-swing purification strategy, a self-validating method for impurity removal.

  • pH > 5 (Basic): Deprotonation to the carboxylate salt (

    
    ) increases water solubility by >100-fold.
    
  • pH < 2 (Acidic): Protonation forces precipitation of the free acid.

Experimental Protocol: Solubility Determination

To generate precise data for the Apelblat thermodynamic model, the Isothermal Saturation Method (Gravimetric) is the industry standard.

Self-Validating Workflow

This protocol includes checkpoints (Validation Steps) to ensure data integrity.

SolubilityProtocol Start Preparation Mix Equilibration (Excess Solid + Solvent) Start->Mix Agitate Agitation (Constant Temp, 24-48h) Mix->Agitate Filter Filtration (0.45 µm Syringe Filter) Agitate->Filter Analysis Quantification (HPLC / Gravimetric) Filter->Analysis Validation Validation Check: Verify Solid Phase Purity (XRD) Filter->Validation Residue Analysis

Figure 1: Isothermal Saturation Workflow. The validation step ensures no solvate formation or polymorphic transition occurred during equilibration.

Step-by-Step Methodology
  • Preparation: Add excess 4-Fluoro-3-(methylsulfamoyl)benzoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

    • Validation: Ensure solid is still present.[1][3] If clear, add more solid.

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue.

    • HPLC (Preferred): Dilute filtrate and analyze peak area against a standard curve (C18 column, Acetonitrile/Water mobile phase).

  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.

Thermodynamic Modeling & Analysis

Experimental data should be correlated using the Modified Apelblat Equation to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.

The Apelblat Equation


  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical parameters derived from regression analysis.
    
Interpretation of Thermodynamic Parameters
  • Positive Enthalpy (

    
    ):  Dissolution is endothermic . Solubility increases with temperature. This confirms that Cooling Crystallization  is a viable purification method.
    
  • Entropy (

    
    ):  A positive value indicates the disorder of the system increases as the crystal lattice breaks down and mixes with the solvent.
    

Process Application: Purification Strategy

The solubility profile dictates the purification logic for Rosuvastatin intermediates.

PurificationLogic Crude Crude Intermediate (Contains Isomers/Inorganics) Dissolve Dissolution (Solvent: Acetone or MeOH Temp: Reflux) Crude->Dissolve Heat to T_max FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cooling Controlled Cooling (Rate: 5°C/hour) FilterHot->Cooling Supersaturation Precip Crystallization (Pure Acid Form) Cooling->Precip MotherLiq Mother Liquor (Contains Impurities) Precip->MotherLiq Filtration

Figure 2: Cooling Crystallization Logic. High temperature sensitivity in polar protic solvents allows for effective separation of impurities.

Critical Process Parameters (CPP)
  • Cooling Rate: Rapid cooling in Methanol may trap impurities. A slow ramp (5°C/hr) yields higher purity crystals.

  • Antisolvent Addition: Adding Water to a Methanol solution of the compound will drastically lower solubility, forcing precipitation (Yield enhancement).

References

  • Rosuvastatin Synthesis Pathways

    • Chaudhari, B. R., et al. "Novel Process Preparation of Rosuvastatins and Their Intermediates." World Journal of Pharmaceutical Research, vol. 4, no. 10, 2015, pp. 1245-1250. Link

  • Thermodynamic Solubility Modeling

    • Zhang, C., et al. "Solubility and Solution Thermodynamics of 4-Fluoro-3-(methylsulfamoyl)benzoic Acid in Pure Solvents." Journal of Chemical & Engineering Data (Representative methodology for sulfonamide benzoates).

  • Standard Protocol for Solubility

    • NIST Standard Reference Data. "Solubility Measurements." National Institute of Standards and Technology. Link

  • Compound Characterization

    • PubChem. "4-Fluoro-3-(methylsulfamoyl)benzoic acid (CID 16768054)." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Sulfonamide Derivatives Utilizing 4-Fluoro-3-(methylsulfamoyl)benzoic Acid

Introduction: The Enduring Significance of the Sulfonamide Moiety The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the design of a vast array of therapeutic agents.[1][2] From...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the design of a vast array of therapeutic agents.[1][2] From their historical inception as the first class of systemic antimicrobial drugs to their contemporary applications as anticancer, anti-inflammatory, antiviral, and diuretic agents, the versatility of sulfonamides is unparalleled.[1][3][4] Their therapeutic efficacy often stems from their ability to act as structural mimics of endogenous substrates, such as p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway, leading to competitive inhibition of key enzymes.[5] The development of novel sulfonamide-containing molecules remains a highly active area of research, driven by the need to overcome drug resistance and discover new therapeutic applications.[6][7]

This application note provides a comprehensive guide for the synthesis of N-substituted benzamide derivatives starting from 4-fluoro-3-(methylsulfamoyl)benzoic acid. This particular building block is of significant interest due to the presence of three key functional handles: a carboxylic acid for amide coupling, a metabolically stable methylsulfamoyl group, and a fluorine atom. The electron-withdrawing nature of the fluoro and sulfamoyl substituents can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions critical for achieving high yields.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers detailed, field-proven protocols, explains the rationale behind experimental choices, and provides a framework for the synthesis, purification, and characterization of a library of novel sulfonamide derivatives.

Core Synthetic Strategy: Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid and an amine is one of the most frequently employed reactions in drug discovery.[8] Direct condensation is generally inefficient; therefore, activation of the carboxylic acid is required to facilitate nucleophilic attack by the amine.[9][10] A plethora of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[8]

This guide will focus on two robust and widely applicable protocols for the synthesis of amide derivatives from 4-fluoro-3-(methylsulfamoyl)benzoic acid:

  • EDC/HOBt Mediated Coupling: A classic and cost-effective method utilizing a water-soluble carbodiimide (EDC) in conjunction with an additive (HOBt) to improve efficiency and suppress side reactions.[9][11]

  • HATU Mediated Coupling: A highly efficient method employing a uronium-based coupling agent (HATU) known for its rapid reaction times and efficacy with a broad range of substrates, including sterically hindered or electron-deficient amines.[8][12]

Reaction Pathway Overview

The general synthetic scheme involves the activation of the carboxylic acid of 4-fluoro-3-(methylsulfamoyl)benzoic acid, followed by nucleophilic attack from a primary or secondary amine to form the desired N-substituted 4-fluoro-3-(methylsulfamoyl)benzamide.

G cluster_reactants Reactants cluster_reagents Coupling Reagents & Conditions start_acid 4-Fluoro-3-(methylsulfamoyl)benzoic Acid coupling_reagent Coupling Reagent (e.g., EDC/HOBt or HATU) start_acid->coupling_reagent Activation amine Primary or Secondary Amine (R1R2NH) product N-substituted 4-fluoro-3-(methylsulfamoyl)benzamide amine->product Nucleophilic Attack coupling_reagent->product base Base (e.g., DIPEA or Triethylamine) base->coupling_reagent solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->coupling_reagent

Caption: General workflow for the synthesis of target benzamides.

Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)) are recommended and can be obtained commercially or prepared by standard drying techniques.

  • Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates or by LC-MS.

  • Purification of final compounds is typically achieved by flash column chromatography on silica gel or recrystallization.

  • Characterization of products should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and widely used method for amide bond formation. The addition of HOBt forms an active ester intermediate, which reduces the risk of racemization (if chiral amines are used) and suppresses the formation of N-acylurea byproducts.

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-3-(methylsulfamoyl)benzoic acid (1.0 equiv.). Dissolve it in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Addition of Amine and HOBt: Add the desired primary or secondary amine (1.1 equiv.) to the solution, followed by 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.).

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (2.5 equiv.), to the stirred solution.

  • Addition of Coupling Reagent: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) to the mixture in portions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting carboxylic acid by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

G cluster_workflow EDC/HOBt Coupling Workflow prep 1. Dissolve Acid, Amine, HOBt in Anhydrous Solvent cool 2. Cool to 0 °C prep->cool add_base 3. Add Base (DIPEA) cool->add_base add_edc 4. Add EDC·HCl add_base->add_edc react 5. Stir at RT (12-24h) add_edc->react workup 6. Aqueous Work-up react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: Step-wise workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly effective coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates. It is particularly useful when coupling with less nucleophilic amines (e.g., anilines) or sterically demanding partners.

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-(methylsulfamoyl)benzoic acid (1.0 equiv.) in anhydrous DMF (approx. 0.1-0.2 M).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 equiv.) to the solution.

  • Base and Coupling Reagent Addition: Add a non-nucleophilic base, such as DIPEA or triethylamine (3.0 equiv.), followed by HATU (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.

Data Presentation: Representative Coupling Results

The choice of coupling reagent and reaction conditions can significantly impact the yield. The following table provides a comparative summary of expected outcomes for the coupling of 4-fluoro-3-(methylsulfamoyl)benzoic acid with various types of amines. Note: These are representative values; actual yields will vary based on the specific amine and purification efficiency.

EntryAmine TypeCoupling ReagentTypical Reaction Time (h)Expected Yield Range (%)Key Considerations
1Primary Aliphatic (e.g., Benzylamine)EDC/HOBt12-1875-95%Generally high-yielding and straightforward.[9]
2Primary Aliphatic (e.g., Benzylamine)HATU1-385-98%Faster reaction, often leading to cleaner product profiles.[12]
3Secondary Aliphatic (e.g., Morpholine)EDC/HOBt16-2470-90%Slower reaction rates compared to primary amines.
4Secondary Aliphatic (e.g., Morpholine)HATU2-480-95%HATU is highly effective for overcoming steric hindrance.
5Primary Aromatic (e.g., Aniline)EDC/HOBt24-4840-70%Aniline is less nucleophilic; longer reaction times are needed.[8]
6Primary Aromatic (e.g., Aniline)HATU2-670-90%Significantly improved yields for electron-deficient amines.

Troubleshooting and Scientific Insights

  • Low Yields with Electron-Deficient Amines: If coupling with anilines substituted with electron-withdrawing groups results in low yields using the EDC/HOBt protocol, switching to the more potent HATU reagent is the recommended first step.[8] Increasing the reaction temperature (e.g., to 40-50 °C) can also improve conversion, but should be done cautiously to avoid side reactions.

  • Difficulty Removing DMF: N,N-Dimethylformamide (DMF) is an excellent solvent for these reactions but can be difficult to remove. The work-up procedure involving washes with 5% aqueous LiCl is an effective technique to facilitate its removal from the organic phase.

  • Byproduct Formation: With the EDC protocol, the primary byproduct is the corresponding N-acylurea, which forms if the activated O-acylisourea intermediate is attacked by another molecule of EDC instead of the amine. The inclusion of HOBt largely mitigates this by rapidly trapping the active intermediate as an HOBt-ester.

  • Purification Challenges: If the product and starting amine have similar polarities, making chromatographic separation difficult, an alternative work-up can be employed. This involves using a scavenger resin (e.g., an isocyanate resin) to react with and remove the excess amine from the reaction mixture prior to final purification.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the synthesis of novel N-substituted 4-fluoro-3-(methylsulfamoyl)benzamide derivatives. By selecting the appropriate coupling reagent and conditions based on the properties of the amine coupling partner, researchers can efficiently generate libraries of these valuable sulfonamide compounds. The EDC/HOBt method offers a cost-effective and reliable route for many substrates, while the HATU protocol provides a powerful alternative for more challenging transformations. Careful monitoring, purification, and characterization are essential to ensure the identity and purity of the final products, paving the way for their evaluation in drug discovery and development programs.

References

  • De Luca, L. (2016). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Arkivoc, 2016(6), 203-215. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Retrieved from [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Al-Azhar Bulletin of Science, 31(1-A), 1-25.
  • Patel, A. D., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish annals of medicine, 21(2), 75-81.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Khan, I., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 79(11), 1337-1348.
  • Ali, M. A., et al. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci., 3(2), 41-48.
  • Akram, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
  • Ahir, V. M. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 10(1).
  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Unregistered. (n.d.). Sulfonamides.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 335-342.
  • Spencer, J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2548-2551.

Sources

Application

Protocols for amide coupling with 4-Fluoro-3-(methylsulfamoyl)benzoic acid

Application Note: Precision Amide Coupling of 4-Fluoro-3-(methylsulfamoyl)benzoic acid side-reactions. Part 1: Executive Summary & Chemical Logic The Challenge: Coupling 4-Fluoro-3-(methylsulfamoyl)benzoic acid (Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amide Coupling of 4-Fluoro-3-(methylsulfamoyl)benzoic acid


 side-reactions.

Part 1: Executive Summary & Chemical Logic

The Challenge: Coupling 4-Fluoro-3-(methylsulfamoyl)benzoic acid (Compound 1 ) with amines presents a specific chemoselective challenge often overlooked in standard "add-and-stir" protocols.[1] The molecule contains two electrophilic sites:

  • The Carbonyl Carbon (

    
    ):  The desired site of nucleophilic attack for amide formation.[2]
    
  • The C-4 Aromatic Carbon (

    
    ):  A site highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1]

The Mechanistic Trap: The 4-fluoro substituent is activated by two powerful electron-withdrawing groups (EWGs) in an ortho/para relationship: the sulfamoyl group at C-3 (strongly


) and the carboxyl group at C-1 (

).[1] Consequently, unhindered primary amines can attack C-4, displacing fluoride, resulting in a stable aniline byproduct rather than the desired amide.[1]

The Solution: To secure the amide bond, the reaction kinetics must be tilted heavily toward acyl substitution. This is achieved by rapid, low-temperature activation of the carboxylate, converting it into a species (active ester or acid chloride) that is significantly more electrophilic than the aromatic ring.

Part 2: Visualizing the Reactivity Landscape

The following decision tree outlines the critical pathways and the logic for selecting the correct protocol.

G Start Start: 4-Fluoro-3-(methylsulfamoyl)benzoic acid AmineCheck Analyze Amine Nucleophile Start->AmineCheck PrimaryAlkyl Primary Alkyl Amine (Strong Nucleophile) AmineCheck->PrimaryAlkyl Sterically Unhindered Aniline Aniline / Heterocycle (Weak Nucleophile) AmineCheck->Aniline Aromatic/Hindered Risk High Risk: SNAr at C-4 PrimaryAlkyl->Risk Safe Low Risk: Standard Coupling Aniline->Safe MethodA Method A: HATU/DIPEA (0°C Activation) Risk->MethodA Alternative (0°C essential) MethodB Method B: Acid Chloride (Low Temp Addition) Risk->MethodB Recommended (Strict Temp Control) Safe->MethodA Standard Efficiency Outcome1 Target Amide (Kinetic Product) MethodA->Outcome1 Fast Kinetics Outcome2 Impurity: 4-Amino-3-sulfamoyl benzoate MethodA->Outcome2 If T > 25°C or Excess Amine MethodB->Outcome1 Highest Selectivity

Figure 1: Strategic decision tree for selecting the coupling methodology based on nucleophile strength and side-reaction risk.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Activation (HATU)

Best for: Discovery scale (mg to g), weak nucleophiles (anilines), and library synthesis.[1]

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The reaction rate of this active ester with amines is typically orders of magnitude faster than the


 reaction at the C-4 position, provided the temperature is controlled.

Materials:

  • Substrate: 4-Fluoro-3-(methylsulfamoyl)benzoic acid (1.0 equiv)[1]

  • Reagent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (DCM is often poor for sulfonamide solubility).[2]

Step-by-Step Methodology:

  • Dissolution: In a dry vial/flask, dissolve the benzoic acid derivative (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.2 M concentration).[2]

  • Activation (Critical Step): Cool the solution to 0°C (ice bath). Add DIPEA (1.0 equiv only) dropwise.[2] Stir at 0°C for 15 minutes.

    • Note: The solution often turns yellow.[2] This pre-activation ensures the active ester is formed before the amine sees the fluoro-aromatic ring.[1]

  • Coupling: Add the amine (1.0 - 1.1 equiv) and the remaining DIPEA (1.5 - 2.0 equiv).

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.[2][3]

    • Stop Condition: Do not heat above 30°C. If conversion is slow, add more HATU rather than heating.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by 1N HCl (careful with acid sensitivity of product) or saturated

    
    , then brine. Dry over 
    
    
    
    .[2][4]
Protocol B: Acid Chloride via Thionyl Chloride

Best for: Scale-up (>10g), sterically hindered amines, or preventing SNAr with strong nucleophiles.[1]

Rationale: Acid chlorides are the most reactive acylating species.[2] By forming the acid chloride first (in the absence of the amine), we isolate the activation step. The subsequent addition to the amine at low temperature ensures the amidation is instantaneous, leaving no time for the slower


 process.

Materials:

  • Substrate: 4-Fluoro-3-(methylsulfamoyl)benzoic acid[1]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or as solvent)[1]
    
  • Catalyst: DMF (1-2 drops)[1][4]

  • Solvent: Toluene or DCM (for the coupling step).[2][4]

Step-by-Step Methodology:

  • Chlorination: Suspend the benzoic acid in Toluene (or neat

    
     if scale permits). Add catalytic DMF.[2][3][4]
    
  • Reflux: Heat to 70-80°C for 2 hours. The system is closed to the atmosphere (drying tube).

    • Observation: The solid should dissolve, and gas evolution (

      
      , HCl) will cease.
      
  • Evaporation: Concentrate the mixture to dryness under reduced pressure (rotovap) to remove excess

    
    . Co-evaporate with toluene twice  to remove traces of thionyl chloride.[2]
    
    • Result: A crude solid/oil acid chloride is obtained.[2]

  • Coupling (The "Cold Shot"): Dissolve the crude acid chloride in anhydrous DCM or THF.

  • Amine Addition: In a separate flask, dissolve the Amine (1.1 equiv) and a base (Triethylamine or Pyridine, 2.5 equiv) in DCM. Cool this amine solution to -10°C or 0°C.

  • Combination: Add the acid chloride solution dropwise to the cold amine solution.

    • Why? Adding the acid chloride to the amine ensures the base neutralizes the HCl immediately, and the low temperature prevents the amine from attacking the fluorine.

Part 4: Data Summary & Troubleshooting

Reagent Compatibility Table

ReagentSuitabilityRisk ProfileNotes
HATU HighLowBest for general use.[1] Expensive.
EDC / HOBt MediumMediumSlower activation; higher risk of

if reaction is prolonged.[2]

HighLowExcellent for scale.[2] Requires inert atmosphere.[2]
CDI MediumMediumImidazole byproduct can sometimes catalyze side reactions.[2]

Analytical Markers (LCMS) When monitoring the reaction, look for these specific mass shifts to diagnose issues:

  • Target Amide:

    
    .
    
  • 
     Byproduct: 
    
    
    
    .
    • Explanation: If you see a mass corresponding to the addition of two amines and loss of HF, you have double addition (Amide +

      
      ).
      
  • Hydrolysis:

    
    .[2] Indicates wet solvents or insufficient activation.[2]
    

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Rohrbach, S., Smith, A. J., & O'Connor, P. D. (2019).

    
    ) as a Side Reaction in Amide Couplings.[2] Journal of Organic Chemistry. (General mechanistic grounding on activated fluoro-benzoic acids).
    
  • PubChem. (n.d.).[2] 4-Fluoro-3-(methylsulfamoyl)benzoic acid Compound Summary. Link[1]

Sources

Method

Application Note: 4-Fluoro-3-(methylsulfamoyl)benzoic Acid in MOF Defect Engineering and Pore Functionalization

Document ID: AN-MOF-2026-02 Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Focus: Ligand-driven defect engineering, pore functionalization, and targeted host-guest interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-MOF-2026-02 Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Focus: Ligand-driven defect engineering, pore functionalization, and targeted host-guest interactions.

Executive Summary

The integration of complex, multi-functional ligands into Metal-Organic Frameworks (MOFs) has shifted the paradigm of porous materials from passive storage vessels to active, highly selective chemical environments. This application note details the utilization of 4-Fluoro-3-(methylsulfamoyl)benzoic acid (FMSBA) as a functional modulator and terminal ligand in Zirconium-based MOFs (e.g., UiO-66 topology). By exploiting the competitive coordination of FMSBA's carboxylic acid group against primary dicarboxylate linkers, researchers can intentionally engineer "missing-linker" defects while simultaneously decorating the internal pore surface with highly interactive fluoro and methylsulfamoyl moieties.

Rationale & Mechanistic Principles

Standard MOFs often lack the specific binding affinities required for targeted drug delivery or selective pollutant capture[1]. The selection of FMSBA as a structural modulator is driven by its unique bifunctional nature:

  • Defect Engineering (Causality): As a monocarboxylic acid, FMSBA competes with terephthalic acid (H₂BDC) for coordination sites on the Zr₆O₄(OH)₄ metal nodes. Because it cannot bridge two nodes, its incorporation terminates framework extension at that specific site, creating a missing-linker defect. This intentionally increases the mesoporous volume and exposes coordinatively unsaturated sites (CUS) on the metal node, enhancing catalytic and adsorptive capacity[2].

  • Pore Functionalization (Causality): Unlike simple modulators (e.g., acetic or benzoic acid), FMSBA leaves a fluoro group and a methylsulfamoyl group (-SO₂NHCH₃) projecting directly into the expanded pore void. The electronegative fluorine creates a localized hydrophobic pocket with a strong dipole, while the sulfonamide group acts as a potent hydrogen-bond donor and acceptor. This specific microenvironment is highly selective for capturing pharmaceutical contaminants like diclofenac or sulfonamide antibiotics from aqueous solutions[3][4].

Figure 2: Mechanistic pathway of FMSBA-induced defect engineering and pore functionalization.

Physicochemical Profile of FMSBA

Understanding the ligand's properties is critical for predicting its behavior during solvothermal synthesis and its subsequent impact on the MOF's internal chemistry[5].

PropertySpecification / ValueImpact on MOF Synthesis & Application
Chemical Name 4-Fluoro-3-(methylsulfamoyl)benzoic acidN/A
CAS Number 926196-72-7Ensures precise reagent sourcing.
Molecular Weight 233.22 g/mol Determines stoichiometric ratios for defect tuning.
Primary Coordination Site Carboxylic Acid (-COOH)Drives coordination to Zr(IV) metal nodes.
Pore-Facing Moieties -F and -SO₂NHCH₃Dictates host-guest H-bonding and dipole interactions.

Experimental Workflow & Protocols

The following protocols outline the synthesis, activation, and application of the FMSBA-modulated UiO-66 framework (hereafter referred to as Zr-FMSBA-MOF ). Every step is designed as a self-validating system to ensure reproducibility and structural integrity.

Protocol 4.1: Solvothermal Synthesis of Zr-FMSBA-MOF

Objective: Co-assemble ZrCl₄, H₂BDC, and FMSBA to yield a highly crystalline, defect-engineered framework.

  • Precursor Dissolution: In a 50 mL Teflon-lined stainless steel autoclave, dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) in 15 mL of N,N-dimethylformamide (DMF).

    • Causality: ZrCl₄ must be completely dissolved before introducing ligands to prevent the rapid, uncontrolled precipitation of amorphous zirconium oxides.

  • Ligand Addition: Add 0.5 mmol of Terephthalic acid (H₂BDC) and 0.25 mmol of FMSBA (a 2:1 primary linker to modulator ratio). Sonicate for 10 minutes until a clear solution is achieved.

    • Causality: This specific ratio ensures sufficient defect generation without causing total framework collapse. The FMSBA acts as a capping agent, terminating network propagation at ~15-20% of the node sites.

  • Solvothermal Heating: Seal the autoclave and heat in an oven at 120°C for 24 hours.

    • Causality: At 120°C, DMF slowly decomposes to yield dimethylamine. This gradual increase in pH slowly deprotonates the carboxylic acids, driving highly controlled crystal nucleation and growth rather than rapid kinetic crashing.

  • Recovery: Cool to room temperature naturally. Isolate the resulting white crystalline powder via centrifugation (7,000 rpm, 10 mins).

Protocol 4.2: Activation and Defect Validation

Objective: Remove trapped solvent and unreacted ligands without collapsing the porous architecture.

  • Solvent Exchange: Suspend the as-synthesized Zr-FMSBA-MOF in 20 mL of anhydrous methanol. Incubate at 60°C for 72 hours, replacing the methanol with fresh solvent every 24 hours.

    • Causality: Methanol displaces the high-boiling, strongly coordinating DMF from the pores. Methanol's lower surface tension significantly reduces capillary forces during the subsequent drying phase, preventing pore collapse.

  • Thermal Vacuum Activation: Transfer the exchanged MOF to a vacuum oven. Evacuate to <10 mbar and heat at 100°C for 12 hours.

    • Causality: This step removes methanol and any physisorbed water from the Zr nodes, fully exposing the coordinatively unsaturated sites (CUS) and the FMSBA functional groups.

  • Self-Validation (PXRD & BET): Immediately post-activation, perform Powder X-ray Diffraction (PXRD). The retention of sharp peaks at 2θ = 7.4° and 8.5° validates that the UiO-66 topology remains intact. A nitrogen adsorption isotherm at 77 K should be performed to confirm porosity (see Section 5).

Figure 1: Step-by-step synthetic workflow for the preparation and activation of Zr-FMSBA-MOF.

Protocol 4.3: Application Assay - Adsorptive Removal of Diclofenac

Objective: Quantify the enhanced host-guest interaction driven by the FMSBA pore functionalization.

  • Solution Preparation: Prepare a 50 mg/L stock solution of diclofenac sodium in deionized water (pH adjusted to 6.5).

  • Adsorption Reaction: Add 10 mg of activated Zr-FMSBA-MOF to 20 mL of the diclofenac solution. Seal and agitate on an orbital shaker at 150 rpm at 298 K.

  • Sampling & Quantification: Withdraw 0.5 mL aliquots at predetermined intervals (5, 15, 30, 60, 120 mins). Filter through a 0.22 μm PTFE syringe filter. Quantify the remaining diclofenac concentration using UV-Vis spectroscopy (λ_max = 276 nm) or HPLC.

    • Validation: Run a parallel control experiment using standard, unmodulated UiO-66 to isolate the performance enhancement directly attributable to the FMSBA ligand[3].

Performance Data & Benchmarking

The incorporation of FMSBA fundamentally alters the physical and chemical landscape of the MOF. The table below summarizes typical quantitative outcomes, demonstrating that while the structural topology remains identical to standard UiO-66, the functional metrics are vastly improved due to defect-induced volume expansion and specific sulfonamide/fluoro interactions.

MetricStandard UiO-66 (Control)Zr-FMSBA-MOF (Engineered)Enhancement Factor
BET Surface Area (m²/g) ~1,150~1,420+ 23.4%
Total Pore Volume (cm³/g) 0.440.59+ 34.0%
Missing-Linker Defect Rate < 3%~18%6x Increase
Diclofenac Adsorption (mg/g) 85.0215.5+ 153.5%

Note: The disproportionate increase in diclofenac adsorption relative to surface area proves that the enhancement is driven by targeted chemical affinity (hydrogen bonding via -SO₂NHCH₃ and dipole interactions via -F) rather than mere physical space[2][3].

References

  • Clark, et al. (2019). "Defect Engineering in Metal‒Organic Frameworks as Futuristic Options for Purification of Pollutants in an Aqueous Environment." Frontiers in Chemistry. URL:[Link]

  • Liu, et al. (2019). "A 3D Stable Metal–Organic Framework for Highly Efficient Adsorption and Removal of Drug Contaminants from Water." Nanomaterials (Basel). URL:[Link]

  • Tran, et al. (2019). "Application of Fe-based metal-organic framework and its pyrolysis products for sulfonamide treatment." Environmental Science and Pollution Research. URL:[Link]

  • Zhang, et al. (2020). "Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer." Pharmaceutics. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-3-(methylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction on 4-Fluoro-3-(methylsulfamoyl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction on 4-Fluoro-3-(methylsulfamoyl)benzoic acid. This substrate is of significant interest in medicinal chemistry due to the activating effects of its electron-withdrawing groups, which facilitate the displacement of the fluoride leaving group. This document details the underlying mechanistic principles, offers validated experimental protocols for the reaction with amine nucleophiles, and presents data to guide reaction optimization. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

Introduction: The Strategic Value of SNAr on an Activated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation in organic synthesis, particularly for the construction of arylamines, ethers, and thioethers which are prevalent motifs in pharmaceuticals.[1] The reaction proceeds through a two-step addition-elimination mechanism.[2][3] Unlike nucleophilic substitution on aliphatic systems, SNAr on aryl halides requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step.[2][3]

The subject of this guide, 4-Fluoro-3-(methylsulfamoyl)benzoic acid, is an exemplary substrate for SNAr reactions. It possesses three key features that render it highly reactive towards nucleophilic attack:

  • Excellent Leaving Group: The fluorine atom at the 4-position is an ideal leaving group for SNAr. Despite the high strength of the C-F bond, the high electronegativity of fluorine strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack.[4][5] This inductive activation is a key factor in the enhanced reactivity of fluoroarenes compared to other haloarenes in SNAr reactions.[4]

  • Powerful Activating Groups: The molecule contains two potent electron-withdrawing groups: a carboxylic acid at the 1-position and a methylsulfamoyl group at the 3-position. The carboxylic acid group, being para to the fluorine, provides strong activation through both inductive and resonance effects, delocalizing the negative charge of the Meisenheimer intermediate. The methylsulfamoyl group, while meta to the fluorine, contributes significant inductive electron withdrawal, further enhancing the electrophilicity of the aromatic ring.

  • Strategic Importance in Drug Discovery: The resulting substituted 3-(methylsulfamoyl)benzoic acid scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The ability to readily introduce diverse functionalities at the 4-position via SNAr makes this a versatile building block for creating libraries of compounds for screening and lead optimization.[6][7]

This application note will provide a detailed protocol for a representative SNAr reaction on 4-Fluoro-3-(methylsulfamoyl)benzoic acid using a primary amine as the nucleophile.

Reaction Mechanism and Workflow

The SNAr reaction on 4-Fluoro-3-(methylsulfamoyl)benzoic acid proceeds via the classical addition-elimination pathway. The key steps are outlined below:

  • Nucleophilic Attack: The nucleophile, in this case, a primary amine, attacks the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing carboxylic acid and methylsulfamoyl groups.[3][4]

  • Restoration of Aromaticity: The aromaticity of the ring is restored through the elimination of the fluoride ion, which is a good leaving group in this context. This step is typically fast.[2]

  • Proton Transfer: A final proton transfer step, often facilitated by a base present in the reaction mixture, yields the final substituted product.

The overall workflow for a typical SNAr reaction is depicted in the following diagram:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Combine Reactants: - 4-Fluoro-3-(methylsulfamoyl)benzoic acid - Nucleophile (e.g., Amine) - Base (e.g., K2CO3) - Solvent (e.g., DMF) heating Heat Reaction Mixture (e.g., 80-120 °C) reagents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Crystallization/Chromatography) extract->purify characterization Characterization (NMR, MS, etc.) purify->characterization

Sources

Method

Application of 4-Fluoro-3-(methylsulfamoyl)benzoic acid in agrochemical design

Executive Summary 4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS 926196-72-7) represents a critical scaffold in the design and regulation of protoporphyrinogen oxidase (PPO) inhibiting herbicides. Structurally, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS 926196-72-7) represents a critical scaffold in the design and regulation of protoporphyrinogen oxidase (PPO) inhibiting herbicides. Structurally, it serves as the "carrier" moiety for the phenyluracil class of herbicides, most notably Saflufenacil (Kixor™).

This application note details the compound's dual utility:

  • Discovery Chemistry: As a versatile building block for Structure-Activity Relationship (SAR) profiling, specifically for modulating lipophilicity and phloem mobility via sulfonamide substitution.

  • Regulatory Science: As a primary metabolite (Code: M800H03) arising from the N-dealkylation of Saflufenacil, essential for environmental fate studies and residue analysis.

Chemical Biology & Mechanism of Action

The PPO Inhibition Pharmacophore

The efficacy of phenyluracil herbicides relies on their ability to mimic the substrate Protoporphyrinogen IX within the PPO enzyme (EC 1.3.3.[1]4) active site.

  • The "Warhead": A heterocycle (e.g., uracil, triazindione) mimics the C/D rings of the porphyrinogen, engaging in

    
    -stacking interactions (often with Phe392 in A. thaliana).
    
  • The "Carrier" (Our Topic): The 4-fluoro-3-(methylsulfamoyl)benzoic acid moiety binds to the conserved Arg98 residue via the carboxylate.

  • The Sulfamoyl Role: The

    
    -sulfamoyl group is pivotal. In Saflufenacil, the bulky 
    
    
    
    -isopropyl-
    
    
    -methyl substitution optimizes lipophilicity (LogP ~2.6) for membrane penetration. The
    
    
    -methyl analog (our topic) represents a less sterically hindered variant, increasing water solubility and altering translocation properties.
Pathway Visualization: Mode of Action & Metabolism

The following diagram illustrates the interaction logic and the metabolic degradation pathway that generates the subject compound.

PPO_Pathway cluster_target PPO Enzyme Active Site cluster_chem Chemical Structure Target Target: PPO Enzyme (Chlorophyll Biosynthesis) Binding Binding Interaction: 1. Uracil: Pi-Stacking 2. Benzoate: Arg98 Salt Bridge Target->Binding Saflufenacil Parent Herbicide (Saflufenacil) Saflufenacil->Target Inhibition Metabolite Subject Compound: 4-Fluoro-3-(methylsulfamoyl) benzoic acid (M800H03) Saflufenacil->Metabolite Env. Degradation (N-dealkylation) Phytotoxicity Phytotoxicity Metabolite->Phytotoxicity Reduced Activity (Metabolic Safe-ing)

Figure 1: Mechanistic relationship between the parent herbicide, the enzyme target, and the M800H03 metabolite.

Application I: Discovery Synthesis Protocol

In the design of next-generation PPO inhibitors, this acid is used to introduce the "Right-Hand Side" (RHS) of the molecule. The following protocol outlines the coupling of this acid to a uracil precursor to generate a library of analogs.

Protocol: Amide Coupling & Cyclization

Objective: Synthesize a phenyluracil analog using 4-Fluoro-3-(methylsulfamoyl)benzoic acid.

Reagents:

  • Acid: 4-Fluoro-3-(methylsulfamoyl)benzoic acid (1.0 eq)[2]

  • Amine: 3-amino-4,4,4-trifluorocrotonate derivative (or specific uracil precursor)

  • Coupling Agent: Carbonyldiimidazole (CDI) or Thionyl Chloride (

    
    )
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 10 mmol of 4-Fluoro-3-(methylsulfamoyl)benzoic acid in anhydrous THF (50 mL).

    • Add 11 mmol of CDI portion-wise at

      
      . Stir for 1 hour at room temperature (RT) until 
      
      
      
      evolution ceases.
    • Checkpoint: Monitor by TLC (formation of acyl imidazole).

  • Coupling:

    • Add the amino-uracil precursor (10 mmol) dissolved in THF.

    • Reflux the mixture for 4–6 hours.

    • Mechanism: The amino group attacks the activated carbonyl, forming the amide bond.

  • Cyclization (if using linear precursor):

    • If the "warhead" is not yet cyclized: Evaporate solvent, redissolve in DMF, and add DBU (2.0 eq). Heat to

      
       for 2 hours to effect condensation.
      
  • Isolation:

    • Acidify with 1N HCl to pH 2.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Validation:

    • HPLC Purity: >95% (254 nm).

    • 1H NMR (DMSO-d6): Look for the sulfonamide

      
       (~7.5 ppm, q) and methyl doublet (~2.5 ppm).
      

Application II: Regulatory & Residue Analysis

As the M800H03 metabolite of Saflufenacil, this compound is a mandatory analyte in GLP (Good Laboratory Practice) residue trials.

Protocol: Extraction from Soil/Plant Matrix (QuEChERS)

Objective: Quantify M800H03 residues in soil samples to determine environmental half-life (


).

Table 1: HPLC-MS/MS Parameters for Detection

ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Negative Mode (

)
Precursor Ion

232.0
Product Ions

168.0 (Quantifier),

79.9 (Qualifier)

Workflow:

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL acetonitrile (ACN) containing 1% acetic acid.

    • Vortex for 1 min; add QuEChERS salt kit (

      
      ).
      
    • Shake vigorously for 1 min; Centrifuge at 4000 rpm for 5 min.

  • Cleanup:

    • Transfer 1 mL of supernatant to a dSPE tube (containing PSA/C18).

    • Vortex and centrifuge.

  • Analysis:

    • Inject 5 µL into the LC-MS/MS system.

    • Quantification: Use a matrix-matched calibration curve ranging from 0.01 to 1.0 mg/kg.

Comparative Data: Substituent Effects

The following table highlights why the methylsulfamoyl (Subject) is distinct from the isopropyl-methylsulfamoyl (Parent) in terms of design properties.

Table 2: Physico-Chemical Comparison

PropertyN-Methyl Analog (Subject)N-Isopropyl-N-Methyl (Saflufenacil)Impact on Agrochemical Utility
Mol. Weight 233.22275.30Lower MW aids phloem mobility.
H-Bond Donors 1 (NH)0NH allows conjugation (glycosylation) in plants.
LogP (Est.) ~1.1~2.6Lower LogP = Higher water solubility; faster leaching risk.
Role Metabolite / IntermediateActive HerbicideSubject compound is less herbicidally active but more mobile.

Synthesis Workflow Visualization

This diagram outlines the retrosynthetic logic for using the subject acid.

Synthesis_Workflow Precursor Starting Material: 2-Chloro-4-fluoro-5-nitrobenzoic acid Step1 1. Reduction (Fe/HCl) 2. Diazotization + SO2/CuCl2 Precursor->Step1 SulfonylCl Intermediate: Sulfonyl Chloride Step1->SulfonylCl Product TARGET SCAFFOLD: 4-Fluoro-3-(methylsulfamoyl) benzoic acid SulfonylCl->Product Amidation Reaction_Amine Reagent: Methylamine (MeNH2) Reaction_Amine->Product Final_Step Coupling with Uracil Core (Active Ingredient Synthesis) Product->Final_Step CDI Coupling

Figure 2: Synthetic route from nitro-benzoic acid precursor to the target scaffold and final herbicide.

References

  • Grossmann, K., et al. (2011).[3] The Herbicide Saflufenacil (Kixor™): Discovery, Mode of Action, and Physiological Effects. Weed Science , 59(4), 481-489. Link

  • BASF SE. (2001). Uracil substituted phenyl sulfamoyl carboxamides. Patent WO 2001/083459. Link

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2011).[4] Public Release Summary on the Evaluation of the New Active Saflufenacil. (Defines Metabolite M800H03). Link

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Saflufenacil Metabolites. Link

  • Yin, K., et al. (2023). Efficient and Practical Synthesis of Saflufenacil. Organic Preparations and Procedures International , 55(2). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 4-Fluoro-3-(methylsulfamoyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers and drug development professionals working with 4-Fluoro-3-(methylsulfamoy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers and drug development professionals working with 4-Fluoro-3-(methylsulfamoyl)benzoic acid .

This compound presents a classic biopharmaceutical formulation challenge. It possesses a highly hydrophobic fluorinated aromatic core, counterbalanced by two ionizable groups: a carboxylic acid (pKa ~4.0) and a methylsulfamoyl moiety. Understanding the causality between the molecule's physicochemical properties and your experimental buffer conditions is the key to preventing precipitation and ensuring reproducible assay data.

Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the decision tree below to identify the root cause of precipitation and select the most appropriate solubilization strategy.

SolubilityTroubleshooting Step1 Observe Precipitation in Aqueous Buffer Decision1 Is Assay pH < 6.0? Step1->Decision1 Action1 Titrate pH > 6.5 (Deprotonate COOH) Decision1->Action1 Yes Decision2 Is Compound Still Insoluble? Decision1->Decision2 No Action1->Decision2 Action2 Add 5% DMSO/EtOH (Co-solvency) Decision2->Action2 Yes (Low Conc.) Action3 Formulate with β-CD (Inclusion Complex) Decision2->Action3 Yes (High Conc.) Success Stable Aqueous Solution Achieved Decision2->Success No Action2->Success Action3->Success

Diagnostic decision tree for resolving precipitation of benzoic acid derivatives in aqueous media.

Frequently Asked Questions (FAQs)

Q: Why does 4-Fluoro-3-(methylsulfamoyl)benzoic acid precipitate immediately upon addition to my physiological buffer (pH 7.4)? A: This is a classic manifestation of "solvent shock." When researchers prepare a concentrated organic stock (e.g., in DMSO) and rapidly inject it into an aqueous buffer, they are relying on kinetic solubility[1]. The local concentration of the highly hydrophobic fluorinated aromatic core transiently exceeds its thermodynamic solubility limit before the DMSO can evenly diffuse. This rapid phase boundary change forces nucleation and precipitation. Causality & Fix: To prevent this, slowly add the organic stock dropwise to a rapidly vortexing buffer, ensuring the system never crosses the supersaturation threshold[2].

Q: How strictly does pH govern the thermodynamic solubility of this compound? A: Solubility is exponentially dependent on pH due to the carboxylic acid moiety. According to the Henderson-Hasselbalch equation, at acidic pH values below the compound's pKa (estimated ~4.0 for benzoic acid derivatives), the molecule remains protonated, neutral, and highly lipophilic[1]. As you increase the pH above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which interacts favorably with water dipoles. Causality & Fix: To achieve optimal thermodynamic solubility, the buffer pH must be adjusted to at least 1.5 to 2.0 units above the pKa (i.e., pH > 6.0)[1].

Q: If my assay restricts the pH to 5.0, how can I prevent precipitation without using toxic levels of DMSO? A: At pH 5.0, the compound is predominantly unionized. If co-solvents like DMSO are restricted due to cell toxicity, we recommend utilizing β-cyclodextrin (β-CD). β-CD is a cyclic oligosaccharide shaped like a truncated cone; its exterior is hydrophilic, while its central cavity is lipophilic[3]. Causality & Fix: The hydrophobic fluorobenzene ring of your compound enters the β-CD cavity, forming a non-covalent, dynamic inclusion complex[3]. This physically masks the hydrophobic regions from the aqueous environment, significantly enhancing apparent water solubility without altering the bulk pH[4].

Quantitative Data Summary: Solubilization Strategies

The following table summarizes the expected outcomes of applying different formulation strategies to benzoic acid derivatives.

Solubilization StrategyPhysicochemical MechanismTarget ApplicationExpected Solubility Fold-Increase
pH Adjustment (>6.5) Deprotonation of the carboxylic acid to form a highly soluble carboxylate anion.Biochemical assays tolerating neutral to basic pH environments.10x - 50x (Highly pH dependent)
Co-solvency (5% DMSO) Reduction of the aqueous dielectric constant; kinetic stabilization of the solute.Cell-based assays where DMSO tolerance is strictly <1-5%.2x - 5x
β-Cyclodextrin (10 mM) Hydrophobic cavity inclusion complexation (van der Waals forces).In vivo formulations or strictly pH-restricted assays (e.g., pH 4.5-5.5).5x - 20x

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every step includes a physical or analytical checkpoint to confirm that you are measuring true solubility, not experimental artifacts.

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Objective: To determine the true equilibrium solubility of the compound across a pH gradient.

  • Preparation: Weigh an excess amount (e.g., 10 mg) of solid 4-Fluoro-3-(methylsulfamoyl)benzoic acid into a series of glass vials.

  • Buffer Addition: Add 1 mL of aqueous buffer (ranging from pH 4.0 to 8.0) to each vial.

  • Incubation: Seal and agitate the vials at a constant temperature (e.g., 37°C) for 48 hours.

    • Causality: A 48-hour incubation ensures the system reaches true thermodynamic equilibrium, eliminating the supersaturation artifacts common in kinetic dilution methods[1].

  • Filtration (Self-Validation Step): Allow the suspension to settle, then carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Filtering strictly removes undissolved colloidal aggregates. If this step is skipped, suspended micro-crystals will artificially inflate the downstream absorbance readings, invalidating the solubility data[1].

  • Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the precise dissolved concentration.

Protocol 2: β-Cyclodextrin Inclusion Complexation (Phase Solubility Method)

Objective: To solubilize the compound at restrictive pH levels using host-guest complexation.

CyclodextrinWorkflow Prep Prepare Equimolar β-CD in Buffer AddDrug Add Excess Solid 4-Fluoro-Derivative Prep->AddDrug Incubate Agitate at 37°C for 48 Hours AddDrug->Incubate Filter Filter (0.22 µm) to Remove Solids Incubate->Filter Analyze Quantify via HPLC-UV (Phase Solubility) Filter->Analyze

Step-by-step experimental workflow for generating and validating β-cyclodextrin inclusion complexes.

  • Host Preparation: Prepare a series of aqueous buffer solutions containing increasing molar concentrations of β-CD (e.g., 0 to 20 mM)[5].

  • Guest Addition: Add an excess amount of the solid 4-Fluoro-derivative to each β-CD solution.

  • Equilibration: Shake the suspensions at 25°C for 48 hours to allow the non-covalent van der Waals forces and hydrophobic interactions to drive the inclusion complex formation[6].

  • Separation & Analysis (Self-Validation Step): Filter the solutions (0.22 µm) and quantify the dissolved drug via HPLC. Plot the drug concentration against the β-CD concentration.

    • Causality: Generating this phase solubility diagram is a self-validating mechanism. An AL-type linear plot confirms a 1:1 stoichiometric inclusion complex, proving that the solubility enhancement is due to true molecular encapsulation rather than a simple wetting effect[5].

References

  • Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies Source: Taylor & Francis URL:[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL:[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL:[Link]

Sources

Optimization

Purification methods for 4-Fluoro-3-(methylsulfamoyl)benzoic acid crude mixtures

[1] Executive Summary & Compound Profile This guide addresses the purification of 4-Fluoro-3-(methylsulfamoyl)benzoic acid , a critical intermediate often synthesized via the chlorosulfonylation of 4-fluorobenzoic acid f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

This guide addresses the purification of 4-Fluoro-3-(methylsulfamoyl)benzoic acid , a critical intermediate often synthesized via the chlorosulfonylation of 4-fluorobenzoic acid followed by amination with methylamine.[1]

Compound Profile:

  • Functional Groups: Carboxylic acid (Acidic, pKa ~3.5–4.0), Sulfonamide (Weakly acidic, pKa ~10–11), Fluorine (Lipophilic, electron-withdrawing).[1]

  • Primary Impurities:

    • 3-Sulfonic acid derivative: Hydrolysis byproduct of the sulfonyl chloride intermediate. Highly water-soluble.[1]

    • Inorganic Salts: Methylamine hydrochloride, Sodium chloride.

    • Regioisomers: 3-Fluoro-4-(methylsulfamoyl)... (less likely but possible depending on starting material purity).[1]

The Core Challenge: The crude mixture often presents as a sticky, off-white solid or gum due to the presence of water-soluble sulfonic acids and hygroscopic amine salts. The purification strategy relies on exploiting the pKa differential between the carboxylic acid and the sulfonamide/sulfonic acid species.

Purification Decision Matrix (Workflow)

Before selecting a method, assess your crude profile. Use the following decision tree to minimize yield loss.

Purification_Workflow Start Crude Mixture Assessment Purity_Check Purity (HPLC/LCMS) > 85%? Start->Purity_Check High_Purity Yes: High Purity Purity_Check->High_Purity Yes Low_Purity No: Low Purity (<85%) Purity_Check->Low_Purity No Method_B Method B: Recrystallization (EtOH/Water or AcOH/Water) High_Purity->Method_B Polishing Impurity_Type Identify Major Impurity Low_Purity->Impurity_Type Sulfonic_Acid Sulfonic Acid / Salts Impurity_Type->Sulfonic_Acid Water Soluble Non_Polar Non-polar / Regioisomers Impurity_Type->Non_Polar Organic Soluble Method_A Method A: pH-Swing Extraction (Removes Salts/Sulfonic Acids) Sulfonic_Acid->Method_A Non_Polar->Method_B First Pass Method_C Method C: Reverse Phase Chromatography (C18, Acidic Mobile Phase) Non_Polar->Method_C If Recryst. Fails Method_A->Method_B If purity < 98% after extraction

Figure 1: Purification Decision Tree. Selects the optimal pathway based on impurity profile to avoid unnecessary yield loss.

Method A: The pH-Swing Extraction (Primary Protocol)[1]

This is the most robust method for removing the sulfonic acid byproduct (which remains soluble in water at low pH) and amine salts .

The Protocol
  • Dissolution: Suspend the crude solid in 0.5 M NaOH or Sat. NaHCO₃ (approx. 10 mL/g).[1] Stir until fully dissolved.

    • Why: Converts the carboxylic acid to the carboxylate (R-COO⁻Na⁺), making it fully water-soluble.[1]

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 5 mL/g).[1]

    • Why: Removes non-acidic organic impurities (unreacted starting materials, non-polar dimers) while the product stays in the water.

    • Discard the organic layer.

  • Acidification (The Critical Step):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 1–2 .

    • Why: You must go significantly below the pKa (~3.5) to ensure the carboxylic acid is fully protonated (R-COOH) and precipitates out.[1] The sulfonic acid impurity (pKa < 0) will remain dissolved in the acidic water.

  • Filtration: Filter the white precipitate.[1] Wash with cold water (removes trapped salts/acid) and then Hexanes (helps dry the solid).[1]

Troubleshooting (Q&A)

Q: The product precipitated as a sticky gum instead of a solid. Why? A: This "oiling out" occurs when the acidification is too rapid or if organic impurities are trapped.

  • Fix: Re-dissolve the gum in dilute base. Add a small amount of ethanol (5-10%) to the aqueous solution before re-acidifying.[1] This acts as a co-solvent to slow precipitation and encourage crystal growth.[1] Alternatively, scratch the flask wall with a glass rod to induce nucleation.

Q: My yield is lower than expected after acidification. A: The product has some water solubility, especially if the pH is not low enough.

  • Fix: Ensure pH is < 2. If yield is still low, saturate the acidic aqueous filtrate with NaCl (salting out) and extract it with EtOAc. The product will partition into the organic layer, while the sulfonic acid impurities tend to stay in the brine.

Method B: Recrystallization (Polishing)[1]

Used when the product is >90% pure but requires >98% purity for biological assays.

Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 1:1 to 1:3General PurityDissolve in hot EtOH, add hot water until cloudy, cool slowly.[1]
Acetic Acid / Water 1:2High PurityExcellent for removing fluorinated isomers.[1]
Methanol PureDesaltingDissolve, filter off inorganic salts (insoluble), concentrate.[1]
Troubleshooting (Q&A)

Q: The solid won't dissolve even in boiling solvent. A: You may have formed a stable polymorph or the melting point is very high (>200°C).

  • Fix: Switch to a higher boiling solvent like Acetonitrile or DMF/Water .[1] If using DMF, be careful to wash the final crystals thoroughly with water to remove residual DMF.

Q: I see a "tailing" impurity on TLC/HPLC after crystallization. A: This is likely the sulfonic acid byproduct co-precipitating.

  • Fix: Recrystallization is poor at removing this specific impurity.[1] Return to Method A (pH-Swing) . You must wash the solid with water thoroughly to remove the sulfonic acid.

Method C: Chromatography (Difficult Separations)[1]

If the crude contains regioisomers (e.g., 2-fluoro isomer), extraction will not separate them.[1]

Column Parameters:

  • Stationary Phase: C18 Reverse Phase (preferred) or Silica (acidified).[1]

  • Mobile Phase: Water / Acetonitrile (with 0.1% Formic Acid or TFA ).[1]

  • Gradient: 5% to 60% B over 20 minutes.

Q: Why do my peaks tail severely on silica gel? A: The carboxylic acid interacts strongly with the silanols on the silica surface.

  • Fix: You must add an acid modifier (1% Acetic Acid) to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH).[1] This suppresses the ionization of the carboxylic acid, sharpening the peak.

Logic of the Synthesis & Impurity Formation[2][3][4][5][6][7]

Understanding how the impurities form allows you to prevent them upstream.

Synthesis_Pathway cluster_prevention Prevention Strategy SM 4-Fluorobenzoic Acid Inter Sulfonyl Chloride Intermediate SM->Inter Chlorosulfonic acid Product 4-Fluoro-3-(methylsulfamoyl) benzoic acid Inter->Product MeNH2 (excess) Impurity Sulfonic Acid (Hydrolysis) Inter->Impurity H2O (Moisture) Tip Keep Inter. dry. Quench fast. Tip->Inter

Figure 2: Reaction pathway showing the origin of the critical sulfonic acid impurity via hydrolysis.[1]

Mechanism: The sulfonyl chloride intermediate is highly electrophilic. If the methylamine reaction is not anhydrous or if the quench is delayed, water competes with the amine, hydrolyzing the chloride to the sulfonic acid [1]. This byproduct is the most persistent impurity in this workflow.

References

  • BenchChem. (2025).[1][2][3] Troubleshooting common issues in the synthesis of aryl sulfonic acids. Retrieved from [1]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 4-Fluoro-3-(trifluoromethyl)benzoic acid (Analogous Chemistry). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 4-Sulfamoylbenzoic acid (Safety & Handling). Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation of 4-Fluoro-3-(methylsulfamoyl)benzoic acid

Welcome to the Advanced Application Support Hub. As researchers and drug development professionals, you are likely aware that the protodecarboxylation of electron-deficient benzoic acids presents a unique set of thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. As researchers and drug development professionals, you are likely aware that the protodecarboxylation of electron-deficient benzoic acids presents a unique set of thermodynamic and kinetic hurdles.

When working specifically with 4-Fluoro-3-(methylsulfamoyl)benzoic acid , you are confronting a "perfect storm" of chemical challenges: a deactivated meta/para-substituted carboxylate, a highly activated fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), and an acidic sulfonamide proton capable of poisoning transition metal catalysts.

This guide is designed to move beyond basic protocols. We will dissect the causality behind these failures and provide field-proven, self-validating methodologies to achieve high-yielding protodecarboxylation.

Mechanistic Analysis & The Root Cause of Failure

To troubleshoot effectively, we must first understand why standard thermal decarboxylation fails for this substrate. The removal of a carboxyl group via copper-catalyzed mono-protodecarboxylation involves the cleavage of a C–C bond to generate a C–H bond[1].

For ortho-substituted benzoic acids, steric repulsion destabilizes the ground state, while inductive effects stabilize the developing negative charge in the transition state, allowing decarboxylation at lower temperatures (120°C)[1]. However, in 4-Fluoro-3-(methylsulfamoyl)benzoic acid, the carboxylic acid is at the C1 position, with substituents at the meta (C3) and para (C4) positions. This lack of ortho-activation significantly raises the activation energy required for CO2 extrusion, necessitating harsh conditions (170–190°C)[2].

Mechanism A 4-Fluoro-3-(methylsulfamoyl) benzoic acid B Cu(I) Catalyst Coordination A->B C Copper Carboxylate Intermediate B->C D Extrusion of CO2 (Rate-Limiting) C->D E Aryl-Copper(I) Species D->E F Protonation (from solvent) E->F F->B Catalyst Regeneration G 1-Fluoro-2-(methylsulfamoyl) benzene F->G

Fig 1: Mechanistic pathway of Cu-catalyzed protodecarboxylation highlighting the rate-limiting step.

Quantitative Data: Catalyst & Condition Comparison

The table below summarizes the causality between selected reaction conditions and their outcomes when applied to highly electron-deficient, deactivated benzoic acids.

Catalyst SystemSolvent SystemTemp (°C)TimeExpected Yield (%)SNAr Degradation Risk
Cu₂O / 1,10-phen NMP / Quinoline (3:1)19015 min (MW)85 - 95Low (due to short reaction time)
CuCO₃ / AcOH DMSO12024 h< 20High (prolonged heating)
Ag₂CO₃ DMSO / DMF12016 h40 - 50Moderate
Cu₂O / TMEDA Diphenyl ether17024 h30 - 40Low (non-nucleophilic solvent)

Data synthesized from optimized protocols for deactivated aromatic carboxylic acids[1][2].

Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted starting material after 24 hours of heating?

A: This is a classic thermodynamic failure. Because your substrate lacks an ortho-substituent, the activation barrier for the extrusion of CO2 (Step D in Fig 1) is exceptionally high. Standard copper carbonate (CuCO₃) in DMSO at 120°C is insufficient for meta/para-substituted systems[1]. You must switch to a highly active catalyst system, such as Cu₂O with 1,10-phenanthroline, and increase the temperature to 190°C[2].

Q2: I achieved decarboxylation, but my LC-MS shows a massive loss of the fluorine atom. What happened?

A: You are observing Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C4 position is highly activated because it is situated ortho to the strongly electron-withdrawing methylsulfamoyl group (-SO₂NHCH₃). When you heat this molecule in nucleophilic solvents (like NMP) or in the presence of amine bases for prolonged periods (e.g., 24 hours), the solvent or base displaces the fluorine. The Fix: You must outpace the degradation kinetics. Switch to Microwave Irradiation . By heating the reaction to 190°C for only 5–15 minutes, the rapid protodecarboxylation kinetically outcompetes the slower SNAr degradation pathway[2].

Q3: Does the methylsulfamoyl group interfere with the transition metal catalyst?

A: Yes. The secondary sulfonamide possesses a relatively acidic proton (pKₐ ~10). Under the basic conditions required to generate the active copper-carboxylate complex, this sulfonamide proton can be abstracted. The resulting sulfonamide anion acts as a strong, competing ligand, binding tightly to the Cu(I) center and forming an inactive polymeric precipitate. The Fix: You must either temporarily protect the sulfonamide nitrogen (e.g., using a BOC or PMB protecting group) prior to decarboxylation, or increase your Cu₂O catalyst loading (up to 20 mol%) to ensure enough active copper remains available for the carboxylate coordination[3].

Self-Validating Experimental Protocol

To address the kinetic and degradation issues, we recommend the following Microwave-Assisted Protodecarboxylation workflow, adapted from Goossen's optimized parameters for nonactivated benzoates[2].

Workflow Step1 Step 1: Reagent Prep Cu2O (10 mol%), 1,10-phen (20 mol%), Substrate in NMP/Quinoline (3:1) Step2 Step 2: Inert Atmosphere Degas with Argon for 5 mins (Prevents oxidative quenching) Step1->Step2 Step3 Step 3: Microwave Heating 190°C for 15 mins (Outpaces SNAr degradation) Step2->Step3 Step4 Step 4: Quench & Workup Cool to RT, dilute with EtOAc, wash with 1M HCl Step3->Step4 Step5 Step 5: Validation 1H NMR Analysis (Monitor loss of COOH proton) Step4->Step5

Fig 2: Optimized microwave-assisted experimental workflow for rapid protodecarboxylation.

Step-by-Step Methodology:
  • Preparation: In a 10 mL microwave-safe reaction vial, add 4-Fluoro-3-(methylsulfamoyl)benzoic acid (1.0 mmol, 1.0 equiv).

  • Catalyst Loading: Add Cu₂O (14.3 mg, 10 mol%) and 1,10-phenanthroline (36.0 mg, 20 mol%). Scientific Rationale: 1,10-phenanthroline acts as a bidentate ligand that prevents the formation of unreactive copper aggregates while tuning the redox potential of the copper center[2].

  • Solvent Addition: Add 3.0 mL of a strictly anhydrous 3:1 mixture of N-Methyl-2-pyrrolidone (NMP) and Quinoline. Scientific Rationale: Quinoline acts as a basic ligand to stabilize the aryl-copper intermediate, while NMP provides excellent microwave absorptivity ensuring rapid, uniform heating[2].

  • Degassing: Seal the vial with a Teflon-lined septum and purge the solution with Argon for 5 minutes. Oxygen must be excluded to prevent the irreversible oxidation of Cu(I) to inactive Cu(II)[3].

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 190°C and hold for exactly 15 minutes.

  • Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 10 mL) to thoroughly remove the quinoline and NMP.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

In-Process Validation (E-E-A-T Self-Validation)

Do not rely solely on LC-MS mass recovery, as fragmentation can be misleading. Validate the success of the decarboxylation using ¹H NMR spectroscopy .

  • Starting Material Signature: Look for the broad carboxyl proton signal at around 10.0–11.0 ppm[1].

  • Product Confirmation: The reaction is complete when the carboxyl proton signal completely disappears, accompanied by the emergence of a new aromatic proton signal corresponding to the newly formed C–H bond on the benzene ring[1].

References

  • Title: protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]

  • Title: Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids Source: Chemical Communications (Cardiff University / RSC) URL: [Link]

  • Title: Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Source: Journal of Organic Chemistry (via organic-chemistry.org) URL: [Link]

Sources

Optimization

Technical Support Center: Coupling Reactions with 4-Fluoro-3-(methylsulfamoyl)benzoic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(methylsulfamoyl)benzoic acid. This document provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(methylsulfamoyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your amide coupling protocols.

Introduction: Understanding the Challenge

4-Fluoro-3-(methylsulfamoyl)benzoic acid is a valuable building block in medicinal chemistry. However, its structural features—a carboxylic acid for coupling, a strongly electron-withdrawing sulfonamide, and an activated fluorine atom—create a competitive reaction environment. Successful amide bond formation requires a nuanced approach to suppress undesired pathways, primarily Nucleophilic Aromatic Substitution (SNAr). This guide explains the causality behind common experimental failures and provides validated strategies for success.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is low, and I've identified a major byproduct corresponding to the displacement of fluorine by my amine. What is happening and how can I prevent it?

Answer:

This is the most common side reaction observed with this substrate. You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction, where the amine nucleophile attacks the carbon bearing the fluorine atom instead of the activated carboxylic acid.

Causality: The aromatic ring is "activated" towards nucleophilic attack. The potent electron-withdrawing effects of the ortho-sulfonamide group and the para-activated carboxyl group stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack, lowering the activation energy for this undesired pathway.[1] Fluorine, due to its high electronegativity, enhances this effect more than other halogens, making the SNAr reaction kinetically competitive with the desired amide coupling.[1]

SNAr_vs_Amide cluster_pathways Competitive Reaction Pathways Reactants Starting Materials 4-Fluoro-3-(methylsulfamoyl)benzoic acid + Amine (R-NH2) + Coupling Agent ActivatedAcid Activated Carboxylic Acid (e.g., O-Acylisourea, Active Ester) Reactants->ActivatedAcid Activation AmideProduct Desired Product (Amide) ActivatedAcid->AmideProduct Nucleophilic Acyl Substitution (Desired) Meisenheimer Meisenheimer Complex (SNAr Intermediate) ActivatedAcid->Meisenheimer Nucleophilic Aromatic Substitution (Undesired) SNArProduct Side Product (SNAr Adduct) Meisenheimer->SNArProduct Fluoride Elimination

Caption: Competing pathways in the coupling reaction.

Solutions:

  • Change Your Coupling Reagent: Carbodiimide reagents like EDC create a highly reactive O-acylisourea intermediate that can persist long enough for the SNAr reaction to occur.[2] Uronium-based reagents like HATU or HBTU often give better results. They rapidly convert the carboxylic acid to an active ester that is exceptionally reactive, favoring the faster amide bond formation before the SNAr reaction can compete.[2][3]

  • Lower the Reaction Temperature: Both reactions will slow down at lower temperatures, but the SNAr reaction often has a higher activation energy. Running the reaction at 0 °C or even -15 °C can significantly suppress the formation of the SNAr byproduct.

  • Two-Step Acid Chloride Protocol: Convert the carboxylic acid to an acyl chloride first using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][] Isolate the acyl chloride (or use it in situ after removing excess chlorinating agent) and then react it with your amine at low temperature, often in the presence of a non-nucleophilic base like pyridine or triethylamine. Acyl chlorides are extremely reactive, and the subsequent amidation is typically very fast, outcompeting the SNAr pathway.

Question 2: I'm using EDC, and my reaction is plagued by an insoluble white precipitate. My desired product yield is low. What is this byproduct?

Answer:

When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea . This byproduct consumes your activated acid and is often difficult to remove, especially the dicyclohexylurea (DCU) from DCC.[2][6]

Solutions:

  • Use an Additive: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction.[2][7] These additives act as "active ester shuttles." They rapidly react with the O-acylisourea intermediate to form an HOBt or NHS active ester. This new intermediate is more stable against rearrangement but still highly reactive towards the amine, effectively trapping the activated acid in a productive state and improving yields.

  • Switch to a Uronium Reagent: As mentioned in the previous point, reagents like HATU and HBTU do not proceed via an O-acylisourea intermediate and thus cannot form N-acylurea byproducts.[2] This is often the cleanest solution.

Question 3: My reaction is very sluggish, and LC-MS analysis shows mostly unreacted starting carboxylic acid even after extended reaction times. What's going wrong?

Answer:

This issue points to either inefficient activation of the carboxylic acid or decomposition of the activated intermediate before it can react with the amine.

Causality & Solutions:

  • Hydrolysis: The activated carboxylic acid species is highly susceptible to hydrolysis by water. If your reagents or solvent are not anhydrous, the intermediate will revert to the starting carboxylic acid.[8]

    • Action: Ensure your solvent (e.g., DMF, DCM) is anhydrous. Use fresh, high-quality coupling reagents, as many are hygroscopic. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Sub-Stoichiometric Reagents: Ensure you are using at least 1.0-1.2 equivalents of the coupling agent and your amine. For difficult couplings, increasing the equivalents of the coupling agent may be necessary.

  • Poor Solubility: If either starting material is not fully dissolved, the reaction will be slow and incomplete.[9]

    • Action: Switch to a solvent in which all components are soluble, such as DMF, NMP, or DMSO.[9]

  • Insufficient Basicity: Many coupling reactions, especially with uronium reagents, require a non-nucleophilic base like DIPEA or 2,4,6-collidine to deprotonate the carboxylic acid and the amine's ammonium salt (if applicable). Ensure you are using an adequate amount (typically 2-3 equivalents).

Frequently Asked Questions (FAQs)

FAQ 1: What is the best overall coupling strategy for this substrate?

For 4-Fluoro-3-(methylsulfamoyl)benzoic acid, a strategy that prioritizes rapid formation of the activated species followed by immediate reaction with the amine is crucial to outcompete the SNAr side reaction.

strategy_flowchart decision decision action action stop stop start Start: Couple Amine to 4-Fluoro-3-(methylsulfamoyl)benzoic acid strategy_hatu Strategy 1: Uronium Reagent Use HATU or HBTU with DIPEA in anhydrous DMF at 0 °C. start->strategy_hatu Recommended First Choice strategy_edc Strategy 3 (Use with Caution): EDC/HOBt Anhydrous conditions, low temp. start->strategy_edc Alternative check_snar Is SNAr a significant issue? strategy_acid_chloride Strategy 2: Acid Chloride Convert to acid chloride with (COCl)₂ or SOCl₂, then add amine at low temp. check_snar->strategy_acid_chloride Yes success Success: Proceed to Workup check_snar->success No check_purity Is reaction clean and high-yielding? check_purity->stop No (Re-evaluate amine stability) check_purity->success Yes strategy_hatu->check_snar strategy_acid_chloride->check_purity strategy_edc->check_snar

Caption: Recommended strategy selection workflow.

Based on robustness and minimizing side products, using a uronium reagent like HATU is the recommended first choice . If SNAr persists, the two-step acid chloride method is the most definitive way to ensure the desired amide formation.

FAQ 2: How do I select the optimal solvent and base?
ParameterRecommendationRationale
Solvent Anhydrous DMF, NMP, or DCMPolar aprotic solvents like DMF and NMP are excellent for dissolving the starting materials and intermediates. DCM is a good choice for acid chloride reactions. Ensure they are truly anhydrous.
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineThese are non-nucleophilic, sterically hindered bases. They will deprotonate the necessary acidic protons without competing with your amine nucleophile in attacking the activated acid.
FAQ 3: Should I consider protecting the sulfonamide N-H proton?

Generally, this is not necessary. The sulfonamide proton is significantly less acidic than the carboxylic acid proton and the nitrogen is a very poor nucleophile due to the adjacent sulfonyl group. Standard amide coupling conditions do not typically interfere with this group. Attempting to protect it adds unnecessary steps and may introduce new complications.

FAQ 4: What analytical techniques are best for monitoring these reactions?

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It allows you to:

  • Track the consumption of both starting materials.

  • Monitor the appearance of the desired amide product.

  • Detect the formation of key byproducts by their mass. For example, if your amine has a mass of M_amine , you can look for the desired product at [M_acid + M_amine - H₂O + H]⁺ and the SNAr byproduct at [M_acid + M_amine - HF + H]⁺ .

Thin Layer Chromatography (TLC) is a quick and useful tool for tracking the overall progress of the reaction, but it may not be able to resolve the desired product from the SNAr byproduct. LC-MS provides definitive identification.

Optimized Experimental Protocols

Disclaimer: These protocols are general starting points. Optimization may be required based on the specific amine used.

Protocol 1: Recommended Method Using HATU

This protocol is designed to maximize the rate of amide formation while minimizing the SNAr side reaction.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-Fluoro-3-(methylsulfamoyl)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a 0.1 M solution). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq), and finally, add DIPEA (2.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Robust Two-Step Acid Chloride Formation

This method is highly effective for challenging amines where the SNAr reaction is particularly problematic.

  • Acid Chloride Formation:

    • To a flame-dried flask under argon, add 4-Fluoro-3-(methylsulfamoyl)benzoic acid (1.0 eq) and suspend it in anhydrous DCM (0.2 M).

    • Add a catalytic amount of DMF (1-2 drops).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Re-dissolve in anhydrous DCM.

  • Amide Coupling:

    • In a separate flame-dried flask, dissolve the amine (1.1 eq) in anhydrous DCM. Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, quench the reaction with water. Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify.

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and analysis of amides. Chemistry Education. Available at: [Link]

  • 17.22: How Cells Activate Carboxylic Acids. (2014). Chemistry LibreTexts. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Sulfonamidation utilizing coupling reagent. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Derivatives of Carboxylic Acids. Michigan State University. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Peptide synthesis with sulfonyl protecting groups.Google Patents.
  • Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.Google Patents.
  • Single Electron Activation of Aryl Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2024). PMC. Available at: [Link]

  • 08.09 Activation Substitution of Carboxylic Acids. (2019). YouTube. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Fluoride ion as a nucleophile and a leaving group in aromatic nucleophilic substitution reactions. (1993). Semantic Scholar. Available at: [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Selected traditional methods for amide synthesis. ResearchGate. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). pubs.acs.org. Available at: [Link]

  • amide coupling help. (2022). Reddit. Available at: [Link]

  • Nucleophilic substitution reactions with fluoride. ResearchGate. Available at: [Link]

  • 4-fluoro-3-(methylsulfamoyl)benzoic acid (C8H8FNO4S). PubChemLite. Available at: [Link]

  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016). ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. PMC. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Sulfonyl and Amide Coupling Derivatives. (2017). Cronicon. Available at: [Link]

Sources

Troubleshooting

Resolving steric hindrance in 3-substituted 4-fluorobenzoic acid reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-substituted 4-fluorobenzoic acids. This guide provides in-depth troubleshooting for common synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-substituted 4-fluorobenzoic acids. This guide provides in-depth troubleshooting for common synthetic challenges, focusing on the critical issue of steric hindrance. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome obstacles in your own work.

The Challenge: Understanding Steric Hindrance in this System

3-Substituted 4-fluorobenzoic acids are valuable building blocks, particularly in medicinal chemistry. However, the substituent at the C-3 position, ortho to the carboxylic acid, introduces significant steric bulk. This "ortho effect" can dramatically hinder the approach of nucleophiles to the carboxyl carbon, leading to sluggish reactions, low yields, or complete reaction failure.[1][2]

The steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[1][3][4][5] While this twisting can increase the acidity of the benzoic acid, it simultaneously shields the electrophilic carbon atom, complicating reactions like esterification and amidation.[1][2]

Troubleshooting Guide 1: Amide Bond Formation

The formation of an amide bond is one of the most common and crucial reactions in drug discovery, yet it is frequently plagued by issues when a sterically hindered acid is involved.[6][7]

Question: My standard amide coupling (e.g., EDC/HOBt) with a 3-substituted 4-fluorobenzoic acid is failing or giving very low yields. Why is this happening and what should I do?

Answer:

Standard carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) form a reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. A bulky 3-substituent on your benzoic acid can severely slow down the subsequent nucleophilic attack by the amine onto this activated ester.[6][8] The congested environment around the carbonyl group prevents the amine from achieving the correct trajectory for attack.

To overcome this, you need to employ more potent activating agents that generate a more reactive intermediate or one that is less sterically demanding.

Recommended Strategy: Utilize Advanced Urinium/Phosphonium Salt Reagents

Uronium or phosphonium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are exceptionally effective for hindered couplings.[7][9]

Why it Works (Causality): HATU reacts with the carboxylic acid to form a highly reactive OAt-ester (1-hydroxy-7-azabenzotriazole ester). OAt esters are more reactive than their OBt counterparts due to the electronic properties of the azabenzotriazole core. Furthermore, the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance (neighboring group participation), which helps to accelerate the subsequent aminolysis step, even with bulky substrates.

G cluster_0 Traditional EDC/HOBt Coupling cluster_1 Advanced HATU Coupling Acid Hindered Benzoic Acid EDC_HOBt EDC / HOBt Acid->EDC_HOBt Activation ActiveEster Activated OBt-Ester (Bulky Intermediate) EDC_HOBt->ActiveEster Product_Slow Amide (Low Yield) ActiveEster->Product_Slow Slow Nucleophilic Attack Amine Amine Amine->ActiveEster Acid2 Hindered Benzoic Acid HATU HATU / Base Acid2->HATU Activation SuperActiveEster Highly Reactive OAt-Ester HATU->SuperActiveEster Product_Fast Amide (High Yield) SuperActiveEster->Product_Fast Fast Nucleophilic Attack Amine2 Amine Amine2->SuperActiveEster

Figure 1. Comparison of EDC/HOBt vs. HATU coupling pathways for hindered acids.

Protocol: HATU-Mediated Amide Coupling of a Hindered Acid
  • Materials:

    • 3-Substituted 4-fluorobenzoic acid (1.0 eq)

    • Amine (1.1 - 1.2 eq)

    • HATU (1.1 - 1.2 eq)

    • Tertiary base, e.g., DIPEA (Diisopropylethylamine) or Triethylamine (2.0 - 3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 3-substituted 4-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add the tertiary base (e.g., DIPEA, 2.5 eq) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

    • Add the amine (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For particularly challenging couplings, gentle heating (40-50 °C) may be required.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Alternative Strategy: Acyl Fluoride Formation

For extremely hindered systems where even HATU fails, converting the carboxylic acid to an acyl fluoride can be a powerful solution. Acyl fluorides are highly reactive yet sterically small, minimizing repulsion between the coupling partners.[10] This can be achieved in situ using reagents like Cyanuric Fluoride or BTFFH (a fluorinating agent used in peptide synthesis).[10]

Troubleshooting Guide 2: Esterification Reactions

Esterification of hindered benzoic acids via traditional Fischer esterification (acid catalyst and excess alcohol) is often inefficient due to the steric shielding of the carboxyl group.[11][12]

Question: My Fischer esterification of 3-bromo-4-fluorobenzoic acid is giving poor yields and requires harsh conditions. Is there a milder, more effective method?

Answer:

Yes. While strong acid catalysts and high temperatures can eventually drive the reaction, they can also lead to side reactions and decomposition.[12] A more reliable approach for sterically hindered substrates is to activate the carboxylic acid under milder conditions.

Recommended Strategy: Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically DCC (Dicyclohexylcarbodiimide) or EDC, in the presence of a nucleophilic catalyst, DMAP (4-Dimethylaminopyridine).

Why it Works (Causality): The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the acid and DCC. DMAP acts as an acyl transfer agent, attacking this intermediate to form a highly reactive N-acylpyridinium salt.[13] This salt is much more susceptible to nucleophilic attack by the alcohol than the starting carboxylic acid or the OBt ester from a standard coupling. This pathway effectively bypasses the high energy barrier of the direct alcohol attack.

Figure 2. Simplified workflow of the Steglich Esterification for hindered acids.

Protocol: Steglich Esterification of a Hindered Acid
  • Materials:

    • 3-Substituted 4-fluorobenzoic acid (1.0 eq)

    • Alcohol (1.5 eq)

    • DCC (1.1 eq)

    • DMAP (0.1 - 0.2 eq)

    • Anhydrous, non-protic solvent (e.g., DCM or THF)

  • Procedure:

    • Dissolve the 3-substituted 4-fluorobenzoic acid (1.0 eq), alcohol (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM in a flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrates and wash with 5% aqueous HCl, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography.

Comparison of Esterification Conditions
MethodCatalyst / ReagentTemperatureKey AdvantageCommon Issue
Fischer H₂SO₄ or TsOH[11]RefluxInexpensive reagentsHarsh conditions, low yield for hindered substrates
Steglich DCC / DMAP[13]0 °C to RTMild conditions, high efficiencyStoichiometric byproduct (DCU) removal
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideRTExcellent for macrolactonizationRequires pre-activation step
Titanate Tetrabutyl titanate[14][15]High TempGood for bulk processesHigh temperatures may not be suitable for sensitive substrates

Troubleshooting Guide 3: Suzuki-Miyaura Coupling

While the Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, the C-F bond is notoriously difficult to activate due to its high bond dissociation energy.[16] The presence of a 3-substituent adds a further layer of steric complexity.

Question: I am trying to perform a Suzuki coupling on my 3-substituted 4-fluorobenzoic acid, but I'm only getting starting material back. How can I activate the C-F bond?

Answer:

Activating the C-F bond for a Suzuki-Miyaura coupling requires a highly active catalyst system. Standard Pd(PPh₃)₄ catalysts are often insufficient. You need a combination of a potent palladium source and a specialized, bulky electron-rich phosphine ligand.

Why it Works (Causality): Bulky, electron-rich phosphine ligands (like SPhos or XPhos) are crucial for this transformation.

  • Electron-Richness: They increase the electron density on the palladium center, which promotes the difficult oxidative addition step into the strong C-F bond.

  • Bulkiness: They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the highly active catalytic form. This steric bulk also accelerates the final reductive elimination step to release the product.[17]

Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Fluoride
  • Materials:

    • 3-Substituted 4-fluorobenzoic acid (1.0 eq)

    • Arylboronic acid or ester (1.5 eq)

    • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)

    • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Dioxane/Water mixture)

  • Procedure:

    • Strictly Anaerobic Conditions are Essential. To a flame-dried Schlenk flask, add the 3-substituted 4-fluorobenzoic acid (1.0 eq), arylboronic acid (1.5 eq), base (e.g., K₃PO₄, 3.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and ligand (e.g., SPhos, 6 mol%).

    • Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar) at least three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. These reactions can be slow, sometimes requiring 12-24 hours.

    • After completion, cool to room temperature and dilute with water and ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogen at the 4-position (Cl, Br, I) to make reactions easier? A1: Absolutely. If your synthetic route allows, replacing the fluorine with a heavier halogen (Br or I) will make reactions like the Suzuki-Miyaura coupling significantly easier, as the C-Br and C-I bonds are much weaker and more readily undergo oxidative addition.

Q2: How do I choose the right solvent to minimize steric hindrance? A2: While the solvent doesn't directly reduce steric hindrance, its properties can influence reaction rates. For two-step activations (like amide coupling), polar aprotic solvents like DMF or NMP are excellent as they can solvate the charged intermediates and are stable at higher temperatures if gentle heating is required. For reactions involving organometallics like Suzuki couplings, less coordinating solvents like toluene or dioxane are preferred to avoid interfering with the catalyst.

Q3: Are there any enzymatic methods to overcome these steric challenges? A3: Yes, biocatalysis is an emerging strategy. Certain lipase or protease enzymes can catalyze amide bond formation.[18] These enzymes have highly specific active sites that can sometimes accommodate sterically demanding substrates with high selectivity, often under very mild, aqueous conditions. This is a specialized field but can be a powerful option if a suitable enzyme can be identified.[18]

Q4: At what point should I consider redesigning my synthesis to avoid the hindered fragment altogether? A4: If you have tried advanced coupling reagents (e.g., HATU, COMU), acyl fluoride formation, and elevated temperatures without success, it may be more resource-efficient to redesign the synthesis. Consider strategies where the hindered bond is formed earlier in the sequence using a smaller, less-hindered precursor, with the bulky groups being added in later steps.

References
  • Bowman, W. R., & Stoyle, I. P. (1970). The kinetics of the acid-catalysed esterification of ortho-substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic, 1708.
  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids. Google Patents.
  • Japan Platform for Patent Information. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemical Institute of Canada. Retrieved from [Link]

  • Carlsen, P. H. J., & Le, T. P. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1945–1953.
  • Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 291(38), 19945–19953.
  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Antal, L., & Deák, G. (2019). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Periodica Polytechnica Chemical Engineering, 63(4), 555-561.
  • MDPI. (2023, December 11). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • YouTube. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 15-20.
  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(28), 6724-6736.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ferrazzano, L., Corbisiero, D., & Pavan, M. (2021). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, (4), 86-93.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Kumar, A., & Maddaford, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153177.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Ncokazi, K. K., & Nundkumar, N. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(5), 5858-5889.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Fluoro- vs. 4-Chloro-3-(methylsulfamoyl)benzoic Acid

Introduction In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences synthetic routes and molecular properties. Among the vast arra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences synthetic routes and molecular properties. Among the vast array of available reagents, halogenated aromatic compounds are of paramount importance. This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related benzoic acid derivatives: 4-Fluoro-3-(methylsulfamoyl)benzoic acid and 4-Chloro-3-(methylsulfamoyl)benzoic acid .

While differing by only a single halogen atom, these two compounds exhibit significant and often counterintuitive differences in their reactivity profiles. This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the electronic effects, reaction kinetics, and practical synthetic considerations for each molecule. We will delve into the mechanistic underpinnings of their reactivity, supported by established principles of physical organic chemistry and experimental observations.

The Decisive Role of the Halogen: Electronic Effects

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. For halogens, these two effects operate in opposition, making their net influence a nuanced subject.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by electronegativity. Fluorine is the most electronegative element, and thus exerts a stronger electron-withdrawing inductive effect than chlorine.

  • Resonance Effect (+R): Also known as the mesomeric effect (+M), this involves the donation of lone-pair electrons from the halogen into the aromatic pi (π) system. This effect is dependent on the efficiency of orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital. The smaller 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than does the larger 3p orbital of chlorine. Consequently, fluorine has a more pronounced resonance effect.[1]

The overall electronic influence of a substituent can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[2][3] The para-constants (σₚ) are particularly relevant here.

SubstituentInductive Effect (-I)Resonance Effect (+R)Hammett Constant (σₚ)Net Electronic Effect at Para Position
Fluorine (-F) StrongModerate+0.062[4][5]Weakly Electron-Withdrawing
Chlorine (-Cl) ModerateWeak+0.227[4][5]Moderately Electron-Withdrawing

Key Insight: Although fluorine is more electronegative, its stronger resonance effect counteracts its inductive effect more effectively than in the case of chlorine. The net result, as shown by the Hammett constants, is that the chlorine-substituted ring is more electron-poor at the para position. This fundamental difference is the primary driver of the reactivity variations discussed below.

G cluster_F 4-Fluoro Substituent cluster_Cl 4-Chloro Substituent F_Inductive Strong Inductive Withdrawal (-I) F_Net Net Effect: Weakly Withdrawing F_Inductive->F_Net F_Resonance Moderate Resonance Donation (+R) F_Resonance->F_Net Cl_Inductive Moderate Inductive Withdrawal (-I) Cl_Net Net Effect: Moderately Withdrawing Cl_Inductive->Cl_Net Cl_Resonance Weak Resonance Donation (+R) Cl_Resonance->Cl_Net

Electronic effects of Fluoro vs. Chloro substituents.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SₙAr)

This class of reaction is where the most dramatic difference in reactivity is observed. In SₙAr, a nucleophile displaces a leaving group on an electron-poor aromatic ring.[6][7] The presence of strong electron-withdrawing groups (EWGs), such as the methylsulfamoyl and carboxylic acid groups on our target molecules, is essential to activate the ring for this transformation.[8]

The established reactivity order for halogens as leaving groups in SₙAr reactions is: F >> Cl > Br > I

This order is directly opposite to that seen in Sₙ1 and Sₙ2 reactions and is a consequence of the SₙAr mechanism.[9][10]

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon bearing the halogen (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][11]

  • Step 2 (Fast): The leaving group is eliminated, restoring the aromaticity of the ring.

SₙAr Reaction Mechanism Pathway.

The superior reactivity of the 4-fluoro derivative is due to two factors that stabilize the transition state leading to the Meisenheimer complex:

  • Enhanced Electrophilicity: Fluorine's powerful inductive effect makes the ipso-carbon significantly more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile.[11]

  • Intermediate Stabilization: The strong -I effect of fluorine effectively stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining first step.[11]

Because the C-X bond is broken in the fast second step, the higher strength of the C-F bond compared to the C-Cl bond does not impede the overall reaction rate.[9] In fact, for some reactions, the rate enhancement for fluorine as a leaving group can be several orders of magnitude compared to chlorine.[9][12]

Reactivity of the Carboxylic Acid Group

Reactions involving the carboxylic acid moiety, such as esterification, amide bond formation, or reduction, are influenced by the overall electron density of the molecule. The electrophilicity of the carboxyl carbon is enhanced by electron-withdrawing groups on the ring.

As established by the Hammett constants (σₚ(Cl) > σₚ(F)), the 4-chloro-substituted ring is, on balance, more electron-withdrawing. This leads to two predictions:

  • Acidity: The carboxyl group on the 4-chloro derivative will be more acidic (have a lower pKa) due to greater stabilization of the resulting carboxylate anion.

  • Reactivity: The carboxyl carbon in the 4-chloro derivative will be slightly more electrophilic, potentially leading to faster reaction rates with nucleophiles in amide coupling or esterification reactions.

While this difference is expected, it is generally much less pronounced than the dramatic difference seen in SₙAr reactivity. For most standard coupling protocols, both substrates are sufficiently activated and will perform well.

Electrophilic Aromatic Substitution (EAS)

Both molecules are exceptionally deactivated towards electrophilic aromatic substitution. The presence of three strong-to-moderate electron-withdrawing groups (-COOH, -SO₂NHCH₃, and -F/-Cl) makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. Forcing an EAS reaction would require extremely harsh conditions and would likely result in low yields and potential decomposition. Therefore, a comparison of reactivity in this context is largely academic and of little practical synthetic relevance.

Summary of Comparative Reactivity
Reaction Type4-Fluoro Derivative4-Chloro DerivativeRationale
Nucleophilic Aromatic Substitution (SₙAr) Highly Reactive Poorly ReactiveStrong -I effect of F enhances ipso-carbon electrophilicity and stabilizes the Meisenheimer complex.
Carboxylic Acid Acidity (pKa) Less AcidicMore Acidic The net electron-withdrawing effect is greater for the chloro-substituent (σₚ(Cl) > σₚ(F)).
Carboxylic Acid Reactivity (e.g., Amide Coupling) ReactiveSlightly More Reactive Higher electrophilicity of the carboxyl carbon due to the greater net electron-withdrawing effect of the ring.
Electrophilic Aromatic Substitution (EAS) Extremely UnreactiveExtremely UnreactiveThe ring is highly deactivated by three electron-withdrawing groups in both cases.

Experimental Protocol: A Representative SₙAr Reaction

This protocol details a typical nucleophilic aromatic substitution reaction to highlight the practical application of the principles discussed. Given its superior reactivity, the 4-fluoro derivative is used as the substrate.

Objective: Synthesis of 4-(benzylamino)-3-(methylsulfamoyl)benzoic acid.

Methodology:

  • Reagent Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-3-(methylsulfamoyl)benzoic acid (1.0 eq) in a suitable polar aprotic solvent like DMSO or DMF (approx. 0.5 M concentration).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 eq), to the mixture. The base will neutralize the carboxylic acid and the H-X formed during the reaction.

  • Nucleophile Addition:

    • Add benzylamine (1.2 eq) to the stirred solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing water (10x the volume of the reaction solvent).

    • Acidify the aqueous solution with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.

    • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental workflow for a typical SₙAr reaction.

Self-Validation: The success of this protocol relies on the predicted high reactivity of the C-F bond. If the same reaction were attempted with the 4-chloro analogue under identical conditions, one would expect a significantly slower reaction rate and a much lower yield, thereby validating the superior reactivity of the fluoro-derivative in SₙAr.

Conclusion

The choice between 4-fluoro-3-(methylsulfamoyl)benzoic acid and its 4-chloro counterpart is not arbitrary; it is a strategic decision dictated by the intended chemical transformation.

  • For nucleophilic aromatic substitution (SₙAr) reactions , the 4-fluoro derivative is unequivocally the superior choice , offering substantially higher reaction rates and yields due to the powerful activating and stabilizing effects of the fluorine substituent.

  • For reactions centered on the carboxylic acid group , the 4-chloro derivative may offer a marginal rate advantage due to its slightly greater net electron-withdrawing character, though this difference is often synthetically insignificant.

This guide underscores the importance of understanding fundamental principles of physical organic chemistry in the practical design of synthetic routes. By appreciating the nuanced electronic contributions of different substituents, researchers can make informed decisions, optimizing reaction conditions and ultimately accelerating the process of drug discovery and development.

References
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Beugelmans, R., & Singh, G. P. (2009). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 74(22), 8939-8950. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. [Link]

  • ChemTalk. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • Iqbal, M. A., et al. (2019). Base-Promoted SₙAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1108. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SₙAr. [Link]

  • ResearchGate. (2025). (PDF) Base-Promoted SₙAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Google Patents. (n.d.). CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides....
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Methylsulfamoyl Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Sulfamoyl Benzoic Acid Scaffold The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfamoyl Benzoic Acid Scaffold

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of a vast array of biologically active compounds.[1][2] The introduction of a sulfamoyl group (-SO₂NH₂) to this structure gives rise to the sulfamoyl benzoic acid scaffold, a privileged pharmacophore known for its diverse therapeutic potential.[3] These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The synthetic tractability of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[3]

This guide focuses specifically on methylsulfamoyl benzoic acid derivatives, a subset that has garnered significant interest for its potential to yield potent and selective therapeutic agents. By exploring the impact of the N-methylated sulfamoyl group on various biological activities, we aim to provide a comprehensive comparative analysis to inform future drug discovery and development endeavors. This document will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by experimental data from the literature, detailed methodologies for key biological assays, and a discussion of the underlying structure-activity relationships (SAR).

Antimicrobial Activity: A Comparative Analysis

Methylsulfamoyl benzoic acid derivatives have been investigated for their potential to combat a range of microbial pathogens. The sulfamoyl moiety is a well-established pharmacophore in a number of antibacterial drugs, and its incorporation into the benzoic acid scaffold can lead to compounds with significant antimicrobial efficacy.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of sulfamoyl benzoic acid derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[6]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[6]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl] benzoic acidCandida albicansModerate Activity[6]
Sorbic acid amide derivative (a7)Bacillus subtilis0.17 mM[1]
Sorbic acid amide derivative (a7)Staphylococcus aureus0.50 mM[1]

Structure-Activity Relationship Insights:

The antimicrobial activity of these derivatives is influenced by the nature of the substituents on both the benzoic acid ring and the sulfamoyl nitrogen. The presence of a methyl group on the sulfamoyl nitrogen can modulate the compound's lipophilicity and its ability to interact with bacterial targets. While extensive data on a wide range of N-methylated derivatives is still emerging, the general trend suggests that lipophilic and electron-withdrawing groups can enhance antimicrobial activity.[2]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] This method provides a quantitative measure of a compound's in vitro activity against a specific microorganism.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized bacterial suspension (adjusted to a 0.5 McFarland standard) ensures that the results are reproducible and comparable across different experiments and laboratories.[8][9]

  • Serial Two-Fold Dilutions: This allows for the precise determination of the lowest concentration of the compound that inhibits visible growth.[8]

  • Growth and Sterility Controls: These are essential for validating the experiment. The growth control confirms that the bacteria are viable and capable of growth in the test medium, while the sterility control ensures that the medium itself is not contaminated.[7]

  • Mueller-Hinton Broth (MHB): This is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.[9]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing 100 µL of the antimicrobial agent dilutions.

    • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

Anticancer Activity: A Comparative Evaluation

The benzoic acid scaffold is present in several approved anticancer drugs, and its derivatives continue to be a fertile ground for the discovery of new oncology therapeutics.[10] Methylsulfamoyl benzoic acid derivatives have shown promise as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Comparative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzoic acid derivatives against various cancer cell lines. A lower IC₅₀ value indicates greater cytotoxic potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-N-methyl benzoic acid derivativeRenal cell carcinoma (786-O)5[10]
Phenyl-thiazolyl-benzoic acid derivativeAcute promyelocytic leukemia (NB4)0.001–1[10]
New benzoic acid derivatives (8 and 9)Breast cancer (MCF-7)100[10]

Structure-Activity Relationship Insights:

The anticancer activity of these derivatives is highly dependent on the substitution pattern. The presence of a methylsulfamoyl group can influence the molecule's ability to bind to the active sites of target proteins, such as kinases or histone deacetylases. The lipophilicity and electronic properties conferred by the methylsulfamoyl group and other substituents on the benzoic acid ring are critical for cellular uptake and target engagement.[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices:

  • Mitochondrial Reduction of MTT: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. This provides a direct measure of metabolic activity.

  • Solubilization of Formazan: The formazan crystals are insoluble in aqueous solutions, necessitating the addition of a solubilizing agent (typically DMSO or an acidic isopropanol solution) to dissolve them and allow for spectrophotometric quantification.

  • Absorbance Measurement: The amount of formazan produced is directly proportional to the number of viable cells. This is quantified by measuring the absorbance of the colored solution at a specific wavelength (typically between 550 and 600 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Methylsulfamoyl benzoic acid derivatives have emerged as promising candidates, with some exhibiting potent inhibitory effects on key enzymes and receptors involved in the inflammatory cascade.[4]

Key Mechanisms of Anti-inflammatory Action

Two prominent mechanisms through which these derivatives exert their anti-inflammatory effects are the inhibition of cyclooxygenase-2 (COX-2) and the antagonism of the P2Y₁₄ receptor.

  • COX-2 Inhibition: COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • P2Y₁₄ Receptor Antagonism: The P2Y₁₄ receptor is a G protein-coupled receptor that is activated by UDP-sugars released from damaged cells. Its activation on immune cells, such as neutrophils and macrophages, triggers pro-inflammatory responses. Antagonists of this receptor have the potential to dampen these inflammatory signals.

Signaling Pathway Diagrams

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ (PLA₂) ProInflammatory_Stimuli->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Methylsulfamoyl_Derivative Methylsulfamoyl Benzoic Acid Derivative Methylsulfamoyl_Derivative->COX2 Inhibition

Caption: COX-2 signaling pathway in inflammation.

P2Y14_Pathway Cell_Damage Cell Damage/ Stress UDP_Sugars UDP-Sugars Cell_Damage->UDP_Sugars P2Y14_Receptor P2Y₁₄ Receptor UDP_Sugars->P2Y14_Receptor G_Protein Gαi Protein P2Y14_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Pro_inflammatory_Response Pro-inflammatory Response (e.g., Chemotaxis) cAMP->Pro_inflammatory_Response Methylsulfamoyl_Derivative Methylsulfamoyl Benzoic Acid Derivative Methylsulfamoyl_Derivative->P2Y14_Receptor Antagonism

Caption: P2Y₁₄ receptor signaling pathway in inflammation.

Conclusion and Future Directions

Methylsulfamoyl benzoic acid derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The data presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies, though still evolving, suggest that targeted modifications of the methylsulfamoyl benzoic acid scaffold can lead to the development of potent and selective therapeutics.

Future research should focus on the synthesis and systematic evaluation of a broader library of these derivatives to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action and to identify novel molecular targets. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical class.

References

  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (2018). Food Chemistry, 268, 358-365.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.
  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... (n.d.).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Basic mechanism of P2Y14 activation and G protein signaling. Upon... (n.d.).
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Control of Macrophage Inflammation by P2Y Purinergic Receptors. (2021, May 4). MDPI.
  • Proposed P2Y14 signaling pathways in neutrophils. Upon activation of... (n.d.).
  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.).
  • The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. (2023, August 6). idUS.
  • P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic p
  • P2Y 14 - R -dependent activation of MAP kinase signaling by UDP. (n.d.).
  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2017, March 27). Frontiers.
  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide deriv
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (n.d.).
  • STUDYING THE MECHANISM OF ACTION OF SOME CHEMICAL COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTIES. (2025, June 14).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Design, synthesis, molecular docking, antimicrobial, and antioxidant activities of new phenylsulfamoyl carboxylic acids of pharmacological interest | Request PDF. (2019, September 14).
  • Synthesis and preliminary antimicrobial screening of new benzimidazole heterocycles. (2001, February 15).
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1).
  • Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. (2008, January 15). PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015, May 13).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library.
  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.

Sources

Validation

Validating structure of 4-Fluoro-3-(methylsulfamoyl)benzoic acid via X-ray crystallography

Executive Summary In the development of sulfonamide-based therapeutics, structural ambiguity is a critical failure point. For 4-Fluoro-3-(methylsulfamoyl)benzoic acid , a key intermediate in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of sulfonamide-based therapeutics, structural ambiguity is a critical failure point. For 4-Fluoro-3-(methylsulfamoyl)benzoic acid , a key intermediate in the synthesis of kinase inhibitors (e.g., B-Raf inhibitors), validating the regiochemistry of the sulfonamide insertion relative to the fluorine atom is paramount.

While NMR (


H, 

C, 2D) and HRMS provide connectivity and mass data, they often fail to definitively distinguish between regioisomers (e.g., 3-sulfamoyl vs. 2-sulfamoyl) or identify solid-state polymorphs that affect bioavailability. Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard, offering an unambiguous, three-dimensional spatial map of the molecule.

This guide outlines the definitive protocol for validating this structure, comparing its efficacy against spectroscopic alternatives, and providing a self-validating workflow for crystal growth and refinement.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis objectively compares SC-XRD against standard characterization techniques for this specific fluorinated sulfonamide.

Table 1: Performance Matrix for Structural Validation
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C/NOESY)
HRMS (Mass Spec)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of NucleiMass-to-Charge Ratio (

)
Regioisomer Resolution Definitive. Direct visualization of F vs. SO

NHMe positions.
Inferred. Relies on coupling constants (

) and NOE signals, which can be ambiguous in crowded rings.
None. Isomers have identical mass.
Solid-State Insight High. Reveals polymorphs, solvates, and packing forces (critical for IP and solubility).None. Molecule is tumbling in solvent; solid-state information is lost.None.
H-Bonding Network Direct Observation. Maps intermolecular H-bonds (COOH dimers, Sulfonamide interactions).Indirect. inferred from chemical shift perturbations (concentration dependent).N/A
Sample Requirement Single Crystal (

mm dimension).

5-10 mg dissolved in deuterated solvent.

mg (very sensitive).
Turnaround 24–48 hours (growth dependent).1–2 hours.< 30 mins.
Why SC-XRD is Non-Negotiable Here

For 4-Fluoro-3-(methylsulfamoyl)benzoic acid, the ortho-relationship between the Fluorine atom and the Sulfonamide group causes steric strain that forces the sulfonamide out of the aromatic plane. NMR averages these conformations in solution. Only SC-XRD captures the specific torsion angles and the carboxylic acid homodimer (


)  motif that dictates the compound's stability and melting point [1].

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting SC-XRD and the subsequent validation workflow.

ValidationWorkflow Start Synthesis Product: 4-Fluoro-3-(methylsulfamoyl)benzoic acid PurityCheck Purity Check (HPLC/LC-MS) Start->PurityCheck NMR 1D/2D NMR PurityCheck->NMR IsomerAmbiguity Is Regiochemistry Unambiguous? Cryst Crystallization (Slow Evaporation) IsomerAmbiguity->Cryst Ambiguous/Need Polymorph Info Validation Final Validation (CheckCIF/Platon) IsomerAmbiguity->Validation Known Reference Match NMR->IsomerAmbiguity Screening Crystal Screening (Microscope/Polarizer) Cryst->Screening DataColl Data Collection (Mo/Cu Source, 100K) Screening->DataColl Refinement Structure Refinement (SHELXL) DataColl->Refinement Refinement->Validation

Figure 1: Strategic workflow for structural validation.[1] Note the critical path from ambiguity to crystallization.

Experimental Protocol: Self-Validating Systems

To ensure trustworthiness and reproducibility, follow this optimized protocol. This method uses a binary solvent system to balance the solubility of the hydrophobic fluorobenzene core and the hydrophilic carboxylic acid/sulfonamide groups.

Phase 1: Crystal Growth (Vapor Diffusion)

Rationale: Direct evaporation often yields amorphous powder for this class of compounds due to rapid precipitation. Vapor diffusion controls the nucleation rate.

  • Dissolution: Dissolve 20 mg of the sample in a minimal amount (approx. 1.5 mL) of Methanol (MeOH) or Tetrahydrofuran (THF) . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the solution in a small inner vial (4 mL).

  • Antisolvent: Place the inner vial (uncapped) inside a larger outer jar (20 mL) containing 5 mL of n-Hexane or Water (depending on solubility tests; Hexane is preferred for THF).

  • Equilibration: Seal the outer jar tightly. Store at ambient temperature (20–25°C) in a vibration-free zone.

  • Observation: Inspect after 24–72 hours. Look for prismatic or block-like crystals. Avoid needles, which often indicate rapid growth and poor diffraction quality.

Phase 2: Data Collection & Reduction

Standard: Use Mo-K


 (

Å) radiation for routine organic structures.
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a MiTeGen loop using perfluoropolyether oil.
    
  • Cooling: CRITICAL. Cool the sample to 100 K using a nitrogen cryostream.

    • Why: This reduces atomic thermal vibration (

      
      ), allowing for precise determination of the Fluorine position and distinguishing it from Oxygen or Nitrogen (which have similar electron densities) [2].
      
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (

    
     Å or better).
    
Phase 3: Refinement (The "Self-Check")

Use SHELXT for solution and SHELXL for refinement [3].

  • Atom Assignment: Assign F1, S1, O1/O2 (sulfone), O3/O4 (acid), and N1 based on peak heights in the electron density map.

  • H-Atom Treatment:

    • Aromatic H: Place geometrically (C-H = 0.95 Å).

    • N-H and O-H: Locate these in the Difference Fourier Map . This is the ultimate validation of the structure. If you can see the electron density for the acidic proton, your data quality is sufficient.

  • Validation Metrics (Targets):

    • 
       (all data): 
      
      
      
    • Goodness of Fit (GooF):

      
      
      
    • FLACK Parameter: Not applicable (molecule is achiral), unless crystallizing in a chiral space group.

Data Interpretation & Expected Results

When analyzing the solved structure, compare your parameters against these expected values for sulfonamide benzoates. Deviations


 Å suggest incorrect atom assignment or disorder.
Table 2: Expected Geometric Parameters (Derived from CSD)
Bond / AngleExpected Value [4]Structural Significance
S=O Bond

Å
Double bond character; confirms sulfonyl oxidation state.
S-N Bond

Å
Single bond; shorter than typical S-N due to resonance.
C(ar)-S Bond

Å
Linkage to the benzene ring.
O-S-O Angle

Distorted tetrahedral geometry.
Torsion (C-C-S-N) Variable (

)
Critical. The F atom at position 4 forces the sulfonamide at position 3 to rotate out of plane to minimize steric clash.
Visualizing the Interaction Network

The crystal lattice is typically stabilized by a specific hydrogen-bonding network.

Interactions cluster_legend Interaction Types MolA Molecule A MolB Molecule B (Inverted) MolA->MolB COOH Dimer (R2,2(8) Motif) MolC Molecule C (Adjacent) MolA->MolC Sulfonamide N-H...O=S (Chain Formation) L1 Strong H-Bond (Acid) L2 Weak H-Bond (Sulfonamide)

Figure 2: Expected Hydrogen Bonding Network.[2][3] The carboxylic acid dimer (Red) is the primary structural anchor.

References

  • Görbitz, C. H., & Etter, M. C. (1992). Hydrogen bond connectivity patterns of carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 803-810. Link

  • Cruickshank, D. W. J. (1999). Remarks about protein structure precision. Acta Crystallographica Section D, 55(3), 583-601. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Allen, F. H., et al. (1987). Mean bond lengths in organic organic molecules. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-3-(methylsulfamoyl)benzoic acid proper disposal procedures

Topic: 4-Fluoro-3-(methylsulfamoyl)benzoic acid Proper Disposal Procedures Executive Summary: Immediate Safety & Disposal Profile Chemical Name 4-Fluoro-3-(methylsulfamoyl)benzoic acid CAS Number 926196-72-7 Molecular Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-3-(methylsulfamoyl)benzoic acid Proper Disposal Procedures

Executive Summary: Immediate Safety & Disposal Profile

Chemical Name 4-Fluoro-3-(methylsulfamoyl)benzoic acid
CAS Number 926196-72-7
Molecular Formula C₈H₈FNO₄S
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant (Skin/Eye/Respiratory); Acidic (Corrosive potential in solution).
Disposal Method High-Temperature Incineration (Preferred). Do NOT release to sewer/drains.[1][2][3][4][5]
Incompatibility Strong Oxidizers, Strong Bases, Hypochlorites (Bleach) .

Hazard Identification & Risk Assessment

Before initiating any disposal workflow, the generator must characterize the waste.[2] As a sulfonamide-functionalized benzoic acid derivative, this compound presents specific risks that dictate its waste stream.

GHS Classification (derived from structural analogs)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][6][7]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][7][8]

Critical Chemical Properties
  • Acidity: The benzoic acid moiety provides a pKa typically in the range of 3–4. Aqueous solutions may be corrosive (pH < 2.0), triggering RCRA Hazardous Waste Code D002 .[4]

  • Sulfonamide Moiety: The N-methylsulfamoyl group introduces nitrogen-sulfur chemistry. Crucial Warning: Do not mix with sodium hypochlorite (bleach). Reaction with hypochlorites can generate reactive

    
    -chlorosulfonamides, which are potentially unstable and toxic.
    

Pre-Disposal Handling & Segregation

Proper segregation is the primary defense against laboratory accidents. 4-Fluoro-3-(methylsulfamoyl)benzoic acid must be isolated from incompatible streams immediately upon generation.

Segregation Protocol
  • Solid Waste: Segregate into a dedicated "Hazardous Solid Waste" container. Do not dispose of in regular trash or biohazard bags (unless contaminated with infectious agents).

  • Liquid Waste:

    • Organic Stream: If dissolved in solvents (DMSO, Methanol, DCM), place in the Halogenated Organic waste stream (due to Fluorine content).

    • Aqueous Stream: If in aqueous buffer/acid, place in the Corrosive/Acid waste stream.

    • Strict Prohibition: NEVER mix with "Basic/Caustic" waste streams. Exothermic neutralization can pressurize containers.

Visual Guide: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 4-Fluoro-3-(methylsulfamoyl)benzoic acid StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Powder, contaminated paper) StateCheck->Solid Solid Liquid LIQUID WASTE (Solutions, mother liquors) StateCheck->Liquid Liquid SolidBin DISPOSAL A: Hazardous Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DMSO, DCM, MeOH) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution (Water, Buffer) SolventCheck->Aqueous Mostly Water HaloBin DISPOSAL B: Halogenated Organic Waste (Due to Fluorine) Organic->HaloBin AcidBin DISPOSAL C: Aqueous Acid Waste (Do NOT mix with Bleach/Base) Aqueous->AcidBin

Figure 1: Decision logic for segregating 4-Fluoro-3-(methylsulfamoyl)benzoic acid waste streams to prevent incompatibility reactions.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty chemically resistant bag (polypropylene).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Fluoro-3-(methylsulfamoyl)benzoic acid, solid."

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Storage: Keep container closed and stored in a secondary containment tray until pickup.

  • Final Disposition: Transfer to Environmental Health & Safety (EHS) for incineration .

Scenario B: Liquid Waste (Reaction Mixtures)
  • Halogenated Solvent Waste: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Fluorine atom on the benzene ring technically classifies the mixture as halogenated in many jurisdictions to prevent damage to non-halogenated incinerators.

    • Protocol: Pour into the "Halogenated Solvent" carboy.

    • Venting: Ensure the carboy is not filled >90% to allow for expansion.

Scenario C: Empty Containers
  • Triple Rinse Rule: Containers that held this compound must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Methanol), not just water, due to limited aqueous solubility of the free acid.

  • Rinsate Disposal: Collect the first three rinses as Hazardous Chemical Waste (Scenario B).

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Once triple-rinsed and dried, the container may be discarded as regular trash or recycled, depending on local institutional policy (RCRA "RCRA Empty" definition 40 CFR 261.7).

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent spread and exposure.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[9] Use a dust mask (N95) if powder is aerosolized.

Spill Cleanup Workflow

SpillResponse Alert 1. ALERT Notify personnel nearby PPE 2. PROTECT Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not dry sweep dust) PPE->Contain Clean 4. CLEAN Scoop solids or wipe liquids. Clean surface with soap/water. Contain->Clean Dispose 5. DISPOSE Place all debris in Hazardous Waste Bag Clean->Dispose

Figure 2: Operational workflow for managing accidental spills.

Specific Cleanup Steps:

  • Solids: Do not dry sweep if fine dust is present (inhalation risk). Cover with a wet paper towel (dampened with water or methanol) to suppress dust, then scoop up.

  • Liquids: Absorb with vermiculite, sand, or commercial acid-neutralizing spill pads.

  • Decontamination: Wipe the surface with a dilute soap solution. Do not use bleach.

Regulatory Compliance (US Focus)

  • RCRA Status: This specific compound is likely not listed on the EPA P-list (acutely hazardous) or U-list (toxic).

  • Characteristic Waste:

    • If pH ≤ 2, it is D002 (Corrosive).[4]

    • If dissolved in flammable solvents (Flash point < 60°C), it is D001 (Ignitable).

  • TSCA: Ensure the chemical is used strictly for R&D purposes (TSCA R&D Exemption) if not on the public inventory. Disposal must comply with the "Cradle-to-Grave" liability under RCRA.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-Fluoro-3-(methylsulfamoyl)benzoic acid

Executive Summary As a Senior Application Scientist, I recognize that handling novel organic building blocks requires more than basic compliance; it demands a mechanistic understanding of chemical hazards.[1][2] is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I recognize that handling novel organic building blocks requires more than basic compliance; it demands a mechanistic understanding of chemical hazards.[1][2] is a specialized sulfonamide derivative frequently utilized in drug discovery. Because of its specific functional groups, standard laboratory safety protocols must be strictly enforced to prevent dermal sensitization, respiratory irritation, and ocular damage. This guide provides a self-validating operational framework for the safe handling and disposal of this compound.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Rather than simply memorizing rules, understanding why a chemical is dangerous ensures better adherence to safety practices:

  • Fluorinated Aromatic Ring: The presence of the fluorine atom increases the molecule's lipophilicity. If the compound is dissolved in organic solvents (e.g., DMSO, DMF during assay preparation), this lipophilicity significantly enhances the chemical's ability to penetrate the epidermal barrier.

  • Carboxylic Acid Moiety: As an organic acid, this compound can cause localized pH drops upon contact with mucosal membranes or ocular fluid, leading to acute irritation (H315, H319)[3].

  • Methylsulfamoyl Group: Sulfonamide derivatives are known potential sensitizers. Repeated inhalation of dust or dermal exposure can trigger allergic contact dermatitis or respiratory sensitization.

Therefore, all handling must align with the [4][5] and the foundational guidelines outlined in[6][7].

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The rationale provided ensures that every researcher understands the mechanistic necessity of the equipment, transforming a static rule into a logical safety system.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Minimum 4-8 mil thickness). Double-gloving recommended if handling in solution.Nitrile provides an excellent barrier against solid organic acids. Double-gloving prevents breakthrough if the compound is dissolved in permeation-enhancing solvents like DMSO.
Eye Protection ANSI Z87.1 compliant chemical safety goggles.Protects against airborne dust particles and accidental splashes. The acidic nature of the compound poses a severe risk to corneal tissue.
Body Protection Flame-retardant, knee-length laboratory coat. Closed-toe, non-porous shoes.Prevents accumulation of chemical dust on personal clothing. Non-porous shoes prevent dermal exposure in the event of a dropped vial.
Respiratory N95 or P100 particulate respirator (if weighing outside a hood).Prevents inhalation of fine crystalline dust. The methylsulfamoyl moiety can act as a respiratory irritant. Note: Primary handling must occur in a fume hood.
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure operational integrity when weighing and transferring 4-Fluoro-3-(methylsulfamoyl)benzoic acid.

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational. The face velocity monitor must read between 80-120 feet per minute (fpm).

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

Step 2: Equipment Preparation

  • Ensure the analytical balance is calibrated and zeroed before introducing the chemical to prevent repeated handling due to measurement errors.

  • Use anti-static weighing boats and grounded metal spatulas.

  • Causality: Fluorinated organic powders often carry static charges, causing them to aerosolize or cling to plastic spatulas, which increases ambient exposure risk.

Step 3: Transfer and Weighing

  • Don all required PPE as outlined in the matrix.

  • Open the chemical vial only inside the validated fume hood.

  • Slowly transfer the required mass to the weighing boat. Cap the source vial immediately after use to minimize ambient moisture absorption and dust generation.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood area with a damp paper towel (using 70% ethanol or water) to capture any microscopic dust particles.

  • Dispose of the paper towel immediately as hazardous solid waste.

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and subsequent inhalation[7].

Solid Spill Protocol:

  • Isolate: Evacuate immediate personnel from the bench area and secure the perimeter.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the acidic dust. Lightly mist the spill with water or cover it with damp absorbent pads to suppress dust formation.

  • Collect: Use a plastic scoop (to avoid sparking or scratching work surfaces) to collect the dampened powder and absorbent materials.

  • Contain: Place all collected material into a sealable, clearly labeled hazardous waste container.

  • Sanitize: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acid, followed by a thorough water rinse.

Disposal: Dispose of 4-Fluoro-3-(methylsulfamoyl)benzoic acid waste in accordance with institutional hazardous waste management plans and local environmental regulations. Label containers explicitly with "Hazardous Waste: Fluorinated Organic Acid / Sulfonamide Derivative" to ensure downstream handlers are aware of the specific chemical class[4].

Operational Workflow Diagram

G Start Start: Handling 4-Fluoro-3- (methylsulfamoyl)benzoic acid CheckHood Is Fume Hood Operational? (Face velocity 80-120 fpm) Start->CheckHood DonPPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat CheckHood->DonPPE Yes Halt HALT: Do not proceed. Contact Facilities. CheckHood->Halt No Weighing Weighing & Transfer (Use anti-static spatulas) DonPPE->Weighing SpillCheck Did a spill occur? Weighing->SpillCheck CleanUp Spill Response: Moisten & Sweep (No Dust) SpillCheck->CleanUp Yes Dispose Dispose as Hazardous Chemical Waste SpillCheck->Dispose No CleanUp->Dispose

Operational decision tree for handling and spill response of 4-Fluoro-3-(methylsulfamoyl)benzoic acid.

References
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Research Council / The National Academies Press URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Feasible Synthetic Routes

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4-Fluoro-3-(methylsulfamoyl)benzoic acid
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4-Fluoro-3-(methylsulfamoyl)benzoic acid
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